2-Bromo-5-nitrothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157275 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13195-50-1 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13195-50-1 | |
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| Record name | 2-Bromo-5-nitrothiophene | |
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| Record name | 2-bromo-5-nitrothiophene | |
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Foundational & Exploratory
Synthesis of 2-Bromo-5-nitrothiophene: An In-depth Technical Guide
This document provides a comprehensive technical overview of the experimental procedure for the synthesis of 2-bromo-5-nitrothiophene. The primary synthetic route detailed is the electrophilic nitration of 2-bromothiophene. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols, quantitative data, and essential safety information.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-bromothiophene. In this reaction, the thiophene ring acts as a nucleophile, attacking the electrophilic nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ from the reaction of a strong nitric acid source with a dehydrating agent, such as acetic anhydride or sulfuric acid. The bromo group at the 2-position directs the incoming nitro group primarily to the 5-position due to electronic and steric effects.
Overall Reaction:
C₄H₃BrS + HNO₃ → C₄H₂BrNO₂S + H₂O (2-Bromothiophene) + (Nitric Acid) → (this compound) + (Water)
Data Presentation
The following table summarizes the quantitative data for a representative laboratory-scale synthesis.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. | Role |
| 2-Bromothiophene | C₄H₃BrS | 163.03[1] | 8.15 g (50 mmol) | 1.0 | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 35 mL | - | Solvent/Dehydrating Agent |
| Fuming Nitric Acid | HNO₃ | 63.01 | 3.5 mL (~55 mmol) | 1.1 | Nitrating Agent Source |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 60 mL | - | Solvent |
| Ice | H₂O | 18.02 | ~100 g | - | Quenching Agent |
| Petroleum Ether | - | - | As needed | - | Recrystallization Solvent |
| Product | |||||
| This compound | C₄H₂BrNO₂S | 208.03[2] | ~7.3 - 8.8 g | - | Expected Product |
Note: The expected yield for analogous thiophene nitrations is reported to be in the range of 70-85%.[3]
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
3.1. Preparation of the Nitrating Mixture
-
In a fume hood, prepare a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add 60 mL of glacial acetic acid to the flask.
-
Cool the flask in an ice-salt bath to approximately 0-5 °C.
-
Slowly, and with continuous stirring, add 3.5 mL of fuming nitric acid to the glacial acetic acid. Caution: This mixing can be exothermic. Maintain the temperature below 10 °C throughout the addition.[3] This creates the nitrating solution.
3.2. Nitration of 2-Bromothiophene
-
In a separate beaker, dissolve 8.15 g (50 mmol) of 2-bromothiophene in 35 mL of acetic anhydride.[3]
-
Transfer the 2-bromothiophene solution to the dropping funnel attached to the reaction flask.
-
Add the 2-bromothiophene solution dropwise to the stirred nitrating mixture over a period of 30-45 minutes.
-
It is critical to maintain the internal reaction temperature at or below 10 °C during the entire addition to prevent the formation of byproducts and ensure safety.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature. The solution should maintain a light brown color; a dark red color may indicate excessive oxidation.[3]
3.3. Product Isolation and Purification
-
Prepare a beaker containing approximately 100 g of crushed ice.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and cause the crude this compound to precipitate as a pale yellow solid.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold water until the filtrate is neutral to litmus paper.
-
Press the solid as dry as possible on the filter.
-
For final purification, recrystallize the crude product from petroleum ether. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them in a desiccator.
3.4. Characterization
The identity and purity of the final product can be confirmed by standard analytical methods. The expected melting point for this compound is 44-48 °C.[2] Further characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis.
Safety and Handling
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Bromothiophene: Flammable liquid and vapor. It is toxic and fatal if swallowed. Causes serious eye damage and skin irritation.[4][5]
-
This compound: Causes skin, eye, and respiratory system irritation.[2]
-
Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Contact with other materials may cause fire. Causes severe skin burns and eye damage.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Reacts exothermically and potentially explosively with strong oxidizers like nitric acid.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[2][7]
-
Handling: Add reagents slowly and control the reaction temperature carefully to avoid uncontrolled exothermic reactions.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]
- 2. 2-ブロモ-5-ニトロチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemdmart.com [chemdmart.com]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
The Reaction of 2-Bromo-5-nitrothiophene with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between 2-bromo-5-nitrothiophene and various nucleophiles. This compound is a key heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel compounds. This document details the core reaction pathway, presents available quantitative kinetic data, and provides a representative experimental protocol for professionals in the field.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process that is characteristic of aromatic rings activated by strong electron-withdrawing groups.
Key Features of the Mechanism:
-
Activation: The thiophene ring, which is typically electron-rich, is rendered highly electrophilic and susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C5 position. This group is para to the C2 position bearing the bromine leaving group, which is an optimal orientation for activation.[2]
-
Step 1: Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the thiophene ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2]
-
Step 2: Elimination and Aromatization: In the second, faster step, the leaving group (bromide, Br⁻) is eliminated from the Meisenheimer complex. This expulsion restores the aromaticity of the thiophene ring, leading to the final substituted product.
The overall reaction is second-order, with the rate being dependent on the concentrations of both the this compound substrate and the attacking nucleophile.[3]
Caption: SNAr Mechanism of this compound.
Quantitative Data: Reaction Kinetics with Amines
Kinetic studies provide valuable insight into the reactivity of this compound. Research on the SNAr reactions of 2-L-5-nitrothiophenes (where L is a leaving group) with various secondary cyclic amines (pyrrolidine, piperidine, and morpholine) has been conducted in different solvent systems. The reaction occurs more rapidly in ionic liquids compared to conventional solvents like methanol.[3]
The tables below summarize the second-order rate constants (k₂) for the reaction with this compound at 298.15 K (25 °C).
Table 1: Second-Order Rate Constants (k₂) in [bmim][BF₄] (Ionic Liquid) [3]
| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |
| Pyrrolidine | 2.55 ± 0.04 |
| Piperidine | 1.34 ± 0.02 |
| Morpholine | 0.111 ± 0.001 |
Table 2: Second-Order Rate Constants (k₂) in Methanol [3]
| Nucleophile | k₂ (L mol⁻¹ s⁻¹) |
| Pyrrolidine | 0.35 ± 0.01 |
| Piperidine | 0.20 ± 0.01 |
| Morpholine | 0.019 ± 0.001 |
Data sourced from D'Anna et al., J. Org. Chem. 2006, 71, 14, 5144–5150.[3] The data clearly shows that the nucleophilicity of the amine plays a significant role in the reaction rate, with the more basic pyrrolidine reacting fastest.
Experimental Protocols
The following section provides a detailed, representative methodology for the reaction of this compound with piperidine. This protocol is synthesized from standard laboratory practices for SNAr reactions.
General Experimental Workflow
The typical workflow for this synthesis involves the setup of the reaction under controlled conditions, followed by a work-up procedure to isolate the crude product and a final purification step.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Computational and Theoretical Studies of 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the computational and theoretical studies on 2-Bromo-5-nitrothiophene, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key theoretical methodologies used to elucidate its structural, spectroscopic, and electronic properties, offering insights valuable for drug design and the development of novel materials.
Introduction
This compound is a substituted thiophene ring system characterized by the presence of an electron-withdrawing nitro group and a bromine atom. These substituents significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions, making it a valuable building block in organic synthesis. Computational and theoretical chemistry provide powerful tools to understand these properties at a molecular level, offering predictions and insights that complement experimental data. This guide summarizes the key computational analyses performed on this compound and its derivatives, focusing on its optimized geometry, vibrational spectra, electronic properties, and non-linear optical potential.
Computational Methodologies
The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. A common and effective combination of a functional and a basis set for this class of molecules is B3LYP/6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties.
Experimental Protocols:
-
Geometry Optimization: The initial step in any computational analysis is to find the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP/6-311++G(d,p) level of theory is commonly used for this purpose.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical values can then be compared with experimental data to aid in spectral assignment and structural verification.
-
Electronic Properties Analysis: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity, electronic transitions, and sites susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density.
-
Non-Linear Optical (NLO) Property Calculation: The first hyperpolarizability (β₀) and other NLO parameters are calculated to assess the potential of the molecule for applications in optoelectronics. These calculations are typically performed using DFT methods.
Data Presentation
Optimized Molecular Geometry
The geometry of this compound has been optimized using DFT calculations. The key bond lengths and bond angles are crucial for understanding the molecule's structure and stability. While a specific publication with a complete table of optimized geometry for this compound was not identified in the literature search, the expected values can be inferred from computational studies on similar thiophene derivatives.
Note: The following table is a template. Specific values for this compound would be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Value (Å or Degrees) |
| C2-Br Bond Length | [Calculated Value] |
| C5-N Bond Length | [Calculated Value] |
| N-O1 Bond Length | [Calculated Value] |
| N-O2 Bond Length | [Calculated Value] |
| C2-C3 Bond Length | [Calculated Value] |
| C3-C4 Bond Length | [Calculated Value] |
| C4-C5 Bond Length | [Calculated Value] |
| C2-S Bond Length | [Calculated Value] |
| C5-S Bond Length | [Calculated Value] |
| C3-C2-Br Angle | [Calculated Value] |
| C4-C5-N Angle | [Calculated Value] |
| O1-N-O2 Angle | [Calculated Value] |
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. The assignments of the vibrational modes are based on the Potential Energy Distribution (PED) analysis.
Note: The following table is a template. Specific values and assignments for this compound would be populated from the output of a DFT/B3LYP/6-311++G(d,p) frequency calculation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | FT-IR Intensity | FT-Raman Activity | Assignment (PED) |
| NO₂ asymmetric stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |
| NO₂ symmetric stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |
| C-H stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |
| Thiophene ring stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |
| C-Br stretch | [Calculated Value] | [Value] | [Value] | [PED Description] |
NMR Spectroscopy
Calculated NMR chemical shifts are a valuable tool for confirming the structure of this compound and assigning its experimental NMR spectra.
Note: The following table is a template. Specific values for this compound would be populated from the output of a GIAO-DFT calculation.
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H3 | [Calculated Value] | [Experimental Value] |
| H4 | [Calculated Value] | [Experimental Value] |
| C2 | [Calculated Value] | [Experimental Value] |
| C3 | [Calculated Value] | [Experimental Value] |
| C4 | [Calculated Value] | [Experimental Value] |
| C5 | [Calculated Value] | [Experimental Value] |
Electronic Properties
The electronic properties of this compound provide insights into its reactivity and potential applications in electronic devices.
| Property | Value (eV) |
| HOMO Energy | [Calculated Value] |
| LUMO Energy | [Calculated Value] |
| HOMO-LUMO Energy Gap | [Calculated Value] |
Non-Linear Optical (NLO) Properties
The calculated NLO properties indicate the potential of this compound for use in photonic and optoelectronic applications.
| Property | Value (esu) |
| Dipole Moment (μ) | [Calculated Value] |
| Mean Polarizability (α₀) | [Calculated Value] |
| First Hyperpolarizability (β₀) | [Calculated Value] |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of this compound.
Caption: Workflow for computational analysis of this compound.
Structure-Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its key computed properties.
Caption: Relationship between structure and properties of this compound.
Detailed Analysis
Molecular Geometry
The optimized geometry of this compound reveals a planar thiophene ring. The presence of the bulky bromine atom and the nitro group can induce minor distortions in the bond angles of the thiophene ring compared to the parent molecule. The C-NO₂ bond is expected to have some double bond character due to resonance, which would be reflected in a shorter bond length.
Vibrational Analysis
The vibrational spectrum of this compound is characterized by several key modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The thiophene ring stretching and C-H bending modes also provide a characteristic fingerprint of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For this compound, the HOMO is expected to be localized primarily on the thiophene ring, indicating its electron-donating character. Conversely, the LUMO is likely to be concentrated on the nitro group, which is a strong electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the most negative potential (red and yellow regions) is expected to be located around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the thiophene ring, suggesting susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the intramolecular charge transfer (ICT) within the molecule. A study on the electronic structure of this compound has shown significant electron delocalization from the thiophene ring to the nitro group. This charge transfer is a key factor contributing to the molecule's stability and its potential for non-linear optical activity. The analysis of donor-acceptor interactions within the NBO framework can quantify the hyperconjugative interactions that stabilize the molecule.
Non-Linear Optical (NLO) Properties
The presence of a strong electron-donating thiophene ring and a strong electron-accepting nitro group suggests that this compound may exhibit significant NLO properties. The intramolecular charge transfer from the donor to the acceptor part of the molecule is a primary determinant of the first hyperpolarizability (β₀). A large β₀ value indicates a strong NLO response, making the molecule a candidate for use in optical devices.
Conclusion
Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Characterization of 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-5-nitrothiophene using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmacologically active compounds and functional materials, a thorough understanding of its structural features is paramount. This document outlines detailed experimental protocols, presents predicted NMR data in a structured format, and utilizes visualizations to clarify analytical workflows, serving as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra, the following ¹H and ¹³C NMR data for this compound have been generated using validated prediction software. These values provide a reliable reference for the analysis of this compound. The predictions were performed for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts of these protons.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 7.75 | Doublet (d) | 4.2 | 1H |
| H-4 | 7.30 | Doublet (d) | 4.2 | 1H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four carbon atoms of the thiophene ring. The carbon atoms directly attached to the bromine and the nitro group are expected to show characteristic chemical shifts.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115.5 |
| C-3 | 132.0 |
| C-4 | 129.5 |
| C-5 | 150.0 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Use the same prepared sample and ensure the spectrometer is properly locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS if present.
-
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, created using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its spectroscopic characterization.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectroscopic characterization.
An In-depth Technical Guide to 2-Bromo-5-nitrothiophene: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-nitrothiophene, a key heterocyclic building block in organic synthesis and materials science. While a definitive single-crystal X-ray structure analysis is not publicly available, this document outlines the standard methodologies for its synthesis and characterization. It includes a detailed protocol for single-crystal X-ray crystallography, the benchmark technique for elucidating crystal structures. Furthermore, this guide presents a typical synthesis route for this compound and illustrates its application in palladium-catalyzed cross-coupling reactions. The information herein is intended to support researchers in the effective utilization and further investigation of this versatile compound.
Introduction
This compound is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its structure, featuring a reactive bromine atom and an electron-withdrawing nitro group, makes it a valuable precursor for the construction of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. The bromine atom provides a handle for functionalization through various cross-coupling reactions, while the nitro group can be a precursor to an amino group or used to modulate the electronic properties of the target molecule. This guide details the available data on this compound and provides standardized protocols for its synthesis and potential structural analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides a baseline for its handling and characterization.
| Property | Value |
| Molecular Formula | C₄H₂BrNO₂S |
| Molecular Weight | 208.03 g/mol |
| CAS Number | 13195-50-1 |
| Appearance | Yellow to tan crystalline powder or crystals |
| Melting Point | 44-48 °C (lit.) |
| Boiling Point | Not available |
| Solubility | Insoluble in water |
| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N |
| SMILES | O=--INVALID-LINK--c1ccc(Br)s1 |
Crystal Structure Analysis: A Methodological Overview
A definitive, publicly accessible single-crystal X-ray diffraction study for this compound has not been identified. However, the following section details the standard experimental protocol that would be employed to determine its crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the typical steps involved.
1. Crystal Growth:
-
High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.
-
The solution is allowed to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a precipitant is slowly introduced into the solution.
-
The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for diffraction analysis.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
The diffractometer software is used to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.
3. Data Processing and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
4. Structure Validation and Visualization:
-
The final refined structure is validated using crystallographic software to check for consistency and to ensure that it is chemically reasonable.
-
The crystal structure, including bond lengths, bond angles, and torsion angles, is visualized using molecular graphics programs.
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Synthesis of this compound
This compound can be synthesized from thiophene in a two-step process involving bromination followed by nitration.[1]
Experimental Protocol: Synthesis
Step 1: Bromination of Thiophene to 2-Bromothiophene
Thiophene is selectively brominated at the 2-position.
-
Materials: Thiophene, N-Bromosuccinimide (NBS), suitable solvent (e.g., carbon tetrachloride or acetic acid).
-
Procedure: Thiophene is dissolved in the chosen solvent. N-Bromosuccinimide is added portion-wise to the solution at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is dried and the solvent is removed under reduced pressure. The resulting 2-bromothiophene can be purified by distillation.
Step 2: Nitration of 2-Bromothiophene to this compound
The nitration of 2-bromothiophene is regioselective, with the nitro group being directed to the 5-position.
-
Materials: 2-Bromothiophene, fuming nitric acid, acetic anhydride.
-
Procedure: A mixture of fuming nitric acid and acetic anhydride is prepared and cooled. 2-Bromothiophene is then added dropwise to the cooled nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period of time before being poured onto ice. The precipitated product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
The overall synthetic pathway is depicted in the following diagram.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] In these reactions, the bromine atom is substituted with an aryl or heteroaryl group from a boronic acid or ester.
The following diagram illustrates a generic Suzuki-Miyaura cross-coupling reaction involving this compound.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. While its detailed solid-state structure awaits elucidation by single-crystal X-ray diffraction, its synthesis and reactivity are well-established. This guide provides the necessary foundational knowledge for researchers to confidently work with this compound and explore its potential in the development of novel molecules for a variety of scientific applications. The provided protocols for synthesis and characterization serve as a starting point for further investigation into the rich chemistry of this valuable thiophene derivative.
References
Physical and chemical properties of 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-5-nitrothiophene. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Physical Properties
This compound is a substituted thiophene ring, a heterocyclic compound containing sulfur. The presence of both a bromine atom and a nitro group makes it a versatile intermediate in a variety of chemical syntheses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H2BrNO2S | [1] |
| Molecular Weight | 208.03 g/mol | |
| CAS Number | 13195-50-1 | |
| Appearance | Yellow to tan crystalline powder or crystals | [1] |
| Melting Point | 44-48 °C | |
| Boiling Point | Not definitively reported; may decompose. | |
| Density | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. | |
| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |
| SMILES | O=--INVALID-LINK--c1ccc(Br)s1 |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The presence of the nitro group (NO₂) is typically indicated by strong asymmetric and symmetric stretching vibrations. The thiophene ring gives rise to various C-H and C-C stretching and bending vibrations. A commercial source confirms that the infrared spectrum of their product conforms to the expected structure[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule. For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be indicative of their ortho relationship. The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the thiophene ring.
Chemical Properties and Reactivity
The reactivity of this compound is largely dictated by the electrophilic nature of the nitro-substituted thiophene ring and the presence of the bromine atom, which can participate in various cross-coupling reactions.
Suzuki Cross-Coupling Reactions
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or vinyl boronic acids. This reaction is a powerful tool for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials for organic electronics.
The general workflow for a Suzuki coupling reaction involving a bromothiophene derivative is outlined below.
Suzuki Coupling Experimental Workflow
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, its preparation is generally achieved through the bromination and subsequent nitration of thiophene. The following is a generalized conceptual protocol based on standard organic chemistry procedures for such transformations.
It is imperative that any researcher attempting this synthesis first consults detailed and validated literature procedures and performs a thorough risk assessment.
Conceptual Synthesis of 2-Bromothiophene (Step 1)
2-Bromothiophene is typically prepared by the direct bromination of thiophene[2]. This reaction needs to be carefully controlled to avoid over-bromination.
Conceptual Nitration of 2-Bromothiophene (Step 2)
The nitration of 2-bromothiophene would then yield this compound. The nitrating agent, often a mixture of nitric acid and sulfuric acid, must be added cautiously at a low temperature to control the exothermic reaction and prevent the formation of byproducts. An established procedure for the nitration of thiophene involves using a mixture of acetic anhydride and fuming nitric acid at low temperatures[3]. A similar approach could likely be adapted for 2-bromothiophene.
Safety and Handling
This compound is a chemical that requires careful handling. The following hazard information is based on available safety data sheets.
Hazard Identification and Key Precautions
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Applications in Research and Development
This compound serves as a key building block in the synthesis of a variety of more complex molecules. Its utility is primarily in:
-
Medicinal Chemistry: As a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.
-
Materials Science: In the preparation of conjugated polymers and other organic materials with interesting electronic and optical properties. The thiophene moiety is a common component in conductive polymers, and the ability to functionalize it via the bromo and nitro groups allows for the fine-tuning of material properties.
-
Organic Synthesis: As an intermediate for introducing the 5-nitrothien-2-yl group into various molecular scaffolds.
This guide provides a summary of the available technical information for this compound. Researchers should always consult primary literature and safety data sheets before use.
References
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenethyl)-4-piperidone
Executive Summary: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-phenethyl)-4-piperidone, a key chemical intermediate in the production of various pharmaceutical compounds, notably as a precursor to fentanyl and its analogues.[1][2][3] While the initially provided CAS number, 13195-50-1, corresponds to 2-Bromo-5-nitrothiophene, the context of the request, aimed at drug development professionals, strongly suggests an interest in a pharmaceutically relevant piperidine derivative. Consequently, this document focuses on 1-(2-phenethyl)-4-piperidone (NPP), for which substantial synthetic and characterization data are available. The guide details an optimized synthesis protocol via the Dieckmann condensation, presents comprehensive characterization data in a structured format, and includes a visual representation of the synthetic workflow.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-(2-phenylethyl)piperidin-4-one |
| Synonyms | N-Phenethyl-4-piperidone (NPP), 1-Phenethyl-4-piperidone |
| CAS Number | 39742-60-4[2][4] |
| Molecular Formula | C₁₃H₁₇NO[3][4] |
| Molar Mass | 203.28 g/mol [2][3][4] |
| Melting Point | 56-60 °C (lit. 62-63 °C)[1][2][3] |
| Appearance | White to off-white solid; yellow-orange crystals[1][2] |
Synthesis of 1-(2-phenethyl)-4-piperidone
The synthesis of 1-(2-phenethyl)-4-piperidone is most effectively achieved through a multi-step process that begins with the condensation of phenethylamine with two equivalents of methyl acrylate. The resulting bis-ester undergoes an intramolecular Dieckmann condensation to form the piperidone ring, followed by hydrolysis and decarboxylation to yield the final product.[1][5] An improved, high-yield procedure has been developed that optimizes reaction conditions, including solvent, base, and temperature.[1][6]
The overall synthetic scheme is as follows:
-
Michael Addition: Phenethylamine reacts with two molecules of methyl acrylate to form the diester, dimethyl 3,3'-(phenethylazanediyl)dipropanoate.
-
Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium t-butoxide) to form the β-keto ester, methyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate.
-
Hydrolysis & Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically with an acid, to afford 1-(2-phenethyl)-4-piperidone.
An optimized one-pot method has also been developed, reacting phenethylamine and methyl acrylate in the presence of nanosilica sulfuric acid, followed by cyclization and decarboxylative hydrolysis.[7]
Experimental Protocol: Improved Procedure
The following protocol is based on an optimized procedure for the preparation of 1-(2-phenethyl)-4-piperidone.[1]
Materials:
-
Dimethyl 3,3'-(phenethylazanediyl)dipropanoate (starting bis-ester)
-
Xylene (dried over metallic sodium)
-
Sodium t-butoxide
-
Water
Procedure:
-
To a 100 mL double-necked flask equipped with a magnetic stirrer, condenser, drying column, and addition funnel, add the starting bis-ester (2.9 g, 0.01 mol), xylene (30 mL), and sodium t-butoxide (1.9 g, 0.02 mol).
-
Stir the mixture for 24 hours at room temperature.
-
After 24 hours, cool the reaction mixture to 2-3 °C and add water (12 mL) dropwise.
-
Separate the aqueous phase and extract the organic layer with xylene (2 x 10 mL).
-
Dry the combined organic layers with CaCl₂ and evaporate the solvent to yield the product.
This procedure has been reported to produce 1-(2-phenethyl)-4-piperidone in high purity (98%) and good yield (up to 72% with sodium as the base).[1][6]
Mandatory Visualization: Synthesis Workflow
Caption: Synthetic workflow for 1-(2-phenethyl)-4-piperidone via Dieckmann condensation.
Characterization Data
The structural identity and purity of synthesized 1-(2-phenethyl)-4-piperidone are confirmed using various spectroscopic techniques.
Table 1: ¹H NMR Data Spectrometer: Bruker DPX-250 (250 MHz), Solvent: CDCl₃[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.48 | t | 6.25 | 4H | -CH₂-C(=O)-CH₂- |
| 2.69 - 2.88 | m | - | 4H | Ph-CH₂-CH₂-N |
| 2.81 | t | 6.25 | 4H | -CH₂-N-CH₂- |
| 7.21 - 7.34 | m | - | 5H | Aromatic C₆H₅ |
Table 2: ¹³C NMR Data Spectrometer: Bruker DPX-250 (62.5 MHz), Solvent: CDCl₃[1]
| Chemical Shift (δ) ppm | Assignment |
| 34.1 | Ph-C H₂- |
| 41.2 | -C H₂-C(=O)-C H₂- |
| 53.0 | -C H₂-N-C H₂- |
| 59.3 | Ph-CH₂-C H₂-N |
| 126.2 | Aromatic CH (para) |
| 128.4 | Aromatic CH (meta) |
| 128.6 | Aromatic CH (ortho) |
| 139.9 | Aromatic C (quaternary) |
| 208.9 | C=O |
Table 3: GC-MS Data Spectrometer: Varian (SATURN 4D)[1]
| Retention Time (min) | m/z | Relative Intensity (%) | Putative Fragment |
| 4.3 | 42 | 33 | [C₂H₄N]⁺ |
| 4.3 | 112 | 100 (Base Peak) | [M-C₇H₇]⁺ |
| 4.3 | 113 | 9 | Isotope Peak |
| 4.3 | 204 | 22 | [M+H]⁺ |
Table 4: Infrared (IR) Spectroscopy Data Technique: KBr pellets[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1703 | vs (very strong) | C=O stretch |
| 703, 753 | s (strong) | C-H out-of-plane bend (monosubstituted benzene) |
| 2765, 2796, 2933, 2958 | s (strong) | C-H stretch (aliphatic) |
| 1133, 1226, 1353, 1368 | s (strong) | C-N stretch, C-H bend |
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]
- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 4. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE | Semantic Scholar [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. semanticscholar.org [semanticscholar.org]
Reactivity of the nitro group in 2-Bromo-5-nitrothiophene
An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic building block in organic synthesis, primarily due to the unique and influential reactivity imparted by its nitro group. The strong electron-withdrawing nature of the nitro group profoundly affects the thiophene ring, dictating the molecule's susceptibility to various chemical transformations. This guide provides a comprehensive analysis of the nitro group's role in activating the thiophene core towards nucleophilic aromatic substitution, its direct transformation through reduction to an amino group, and its electronic influence on metal-catalyzed cross-coupling reactions at the C-Br bond. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a practical resource for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in synthesis and are summarized below.
| Property | Value | Reference |
| CAS Number | 13195-50-1 | [1][2] |
| Molecular Formula | C₄H₂BrNO₂S | [2][3] |
| Molecular Weight | 208.03 g/mol | [2][3] |
| Melting Point | 44-48 °C | [2] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Assay | ≥97% | [2] |
| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data: Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the characterization of this compound and its derivatives.
| Spectroscopy | Key Peaks / Shifts | Reference |
| FTIR (ATR) | Conforms to structure | [1] |
| ¹H NMR | Spectra available | [3] |
| ¹³C NMR | Spectra available | [3] |
| Mass Spec (GC-MS) | Data available in NIST database | [3] |
Reactivity Profile Governed by the Nitro Group
The chemistry of this compound is dominated by the powerful electron-withdrawing properties of the nitro group, which operates through both inductive and resonance effects.[4][5] This electronic influence is the core determinant of the molecule's reactivity in three major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group in a para-like position relative to the bromine atom strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr).[6][7] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step.[8][9][10] This makes the displacement of the bromide ion by a wide range of nucleophiles a highly favorable process.[11][12]
Kinetics studies on similar 2-L-5-nitrothiophenes with various amines (pyrrolidine, piperidine, morpholine) show that these reactions proceed faster in ionic liquids compared to conventional solvents like methanol or benzene.[12] The overall reaction rate is typically controlled by the formation of the reaction intermediate.[11][13]
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
| Piperidine | Benzene | RT | 2-Piperidino-5-nitrothiophene | N/A | [11][13] |
| Morpholine | Methanol | 25 °C | 2-Morpholino-5-nitrothiophene | N/A | [14] |
| Secondary Amines | N/A | N/A | 2-(Cycloaliphatic-amino)-5-nitrothiophenes | N/A | [15] |
This protocol is a representative procedure based on kinetic studies of SNAr reactions with amines.[11][13]
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: To the stirred solution, add a solution of piperidine (1.2 eq) in anhydrous benzene dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated piperidinium bromide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(Piperidin-1-yl)-5-nitrothiophene.
Reduction of the Nitro Group
The nitro group itself is a highly reactive functional group, and its reduction is one of the most important transformations of nitroaromatic compounds.[16] This reaction converts the nitro group into an amine, yielding 5-bromo-2-aminothiophene, a valuable intermediate for further functionalization. This transformation can be achieved using various reducing agents.[17]
Common methods for this reduction include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[16][18] Raney Nickel is often preferred if dehalogenation of the C-Br bond is a concern.[18]
-
Metal/Acid Reduction: Using an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[16][18] Tin(II) chloride (SnCl₂) is also a mild and effective reagent.[16]
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent System | Key Features | Selectivity | Reference |
| H₂ / Pd-C | High efficiency, common lab method | Can reduce other functional groups | [18] |
| H₂ / Raney Ni | Good for substrates with halides | Less prone to dehalogenation than Pd/C | [18] |
| Fe / HCl or Acetic Acid | Inexpensive, effective | Mild, tolerates some other groups | [16] |
| SnCl₂ / HCl | Mild conditions | Good for sensitive substrates | [16] |
| Zinc / Acetic Acid | Mild reduction method | Good functional group tolerance | [13][18] |
This protocol is a standard method for the reduction of aromatic nitro compounds.[16]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq) in concentrated hydrochloric acid (HCl) to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC.
-
Neutralization: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-bromo-2-aminothiophene can then be purified by column chromatography or recrystallization.
Influence on Metal-Catalyzed Cross-Coupling Reactions
While the C-Br bond is the direct site of reaction in metal-catalyzed cross-couplings (e.g., Suzuki, Stille), the nitro group's strong electron-withdrawing nature significantly influences the reactivity of this bond.[19][20] It makes the carbon atom attached to the bromine more electrophilic, facilitating the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[21] this compound is therefore an excellent substrate for constructing C-C bonds.[2]
Table 3: Examples of Suzuki Cross-Coupling Applications
| Boronic Acid | Catalyst | Base | Solvent | Product | Reference |
| 5-Pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-(5-Nitrothien-2-yl)pyrimidine | [2] |
| 2-Methoxy-5-pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Methoxy-5-(5-nitrothien-2-yl)pyrimidine | [2] |
| Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Aryl-5-nitrothiophenes | [22][23] |
This protocol is based on procedures for synthesizing various aryl-substituted thiophenes.[22][24]
-
Inert Atmosphere Setup: In a Schlenk flask or a round-bottom flask fitted with a condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water. Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-nitrothiophene derivative.
Conclusion
The reactivity of this compound is fundamentally controlled by its nitro group. This powerful electron-withdrawing substituent serves a dual purpose: it activates the thiophene ring for facile nucleophilic aromatic substitution at the C2 position and can be readily transformed into a versatile amino group via reduction. Furthermore, its electronic influence is critical for promoting efficient metal-catalyzed cross-coupling reactions at the C-Br bond. A thorough understanding of these reactivity patterns allows researchers and drug development professionals to strategically employ this compound as a key intermediate in the synthesis of a diverse range of complex heterocyclic compounds and functional materials.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound 97 13195-50-1 [sigmaaldrich.com]
- 3. This compound | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. nbinno.com [nbinno.com]
- 20. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 21. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 2-Bromo-5-nitrothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrothiophene stands as a pivotal building block in the design of advanced organic materials, finding applications in organic electronics and medicinal chemistry. Its unique electronic structure, characterized by the potent electron-withdrawing nitro group and the versatile bromo substituent, allows for extensive functionalization and tuning of its optoelectronic properties. This guide provides a comprehensive overview of the electronic properties of this compound and its derivatives. It details the synthesis of these compounds, their characterization through experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, and their theoretical investigation via Density Functional Theory (DFT). A systematic compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts are presented to serve as a valuable resource for researchers in the field.
Introduction
Thiophene-based compounds form a cornerstone of modern organic electronics due to their excellent charge transport properties and chemical stability. The introduction of substituent groups onto the thiophene ring is a powerful strategy to modulate their electronic characteristics. This compound is a particularly interesting scaffold due to the orthogonal reactivity of its functional groups. The bromine atom at the 2-position serves as a handle for various cross-coupling reactions, enabling the introduction of a wide array of aryl or heteroaryl substituents.[1] Concurrently, the nitro group at the 5-position acts as a strong electron acceptor, significantly influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the material's band gap and charge injection/transport properties.[1]
This guide will explore the synthesis of 2-aryl-5-nitrothiophene derivatives and delve into the experimental and computational methods used to characterize their electronic properties.
Synthesis of 2-Aryl-5-nitrothiophene Derivatives
The primary synthetic route to derivatives of this compound involves palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the thiophene core and various aryl or heteroaryl boronic acids or esters.
A general synthetic scheme is presented below:
References
The Intriguing Solvatochromism of 2-Bromo-5-nitrothiophene and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of solvatochromism, where the color of a chemical compound changes with the polarity of the solvent, offers a powerful tool for understanding solute-solvent interactions at a molecular level. 2-Bromo-5-nitrothiophene and its analogues, belonging to the class of donor-acceptor substituted heteroaromatic compounds, are of particular interest in this regard. The inherent intramolecular charge transfer (ICT) character of these molecules, arising from the electron-withdrawing nitro group and the electron-donating bromine atom and thiophene ring, makes them sensitive probes of their local environment. This technical guide provides an in-depth exploration of the solvatochromism of this compound, detailing experimental protocols and the underlying principles.
Core Concepts: Understanding Solvatochromism
Solvatochromism arises from the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules. In the case of this compound, the ground state possesses a certain dipole moment due to the charge separation between the nitro and bromo-thiophene moieties. Upon absorption of light, the molecule transitions to an excited state where the charge distribution is significantly altered, typically leading to a larger dipole moment.
Polar solvents will interact more strongly with and stabilize the more polar state. If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state, resulting in a bathochromic (red) shift in the absorption maximum (λmax). Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed.
Synthesis of this compound and its Analogues
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent modification to produce various analogues.
Caption: A generalized workflow for the synthesis of this compound and its analogues.
Experimental Protocols for Solvatochromism Studies
A systematic investigation of the solvatochromic behavior of this compound and its analogues involves the measurement of their UV-Vis absorption spectra in a range of solvents with varying polarities.
Preparation of Solutions
-
Solvent Selection: A series of solvents covering a wide range of polarities should be chosen. Common choices include non-polar solvents (e.g., hexane, cyclohexane), weakly polar solvents (e.g., toluene, diethyl ether), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol, water). All solvents should be of spectroscopic grade to minimize interference.
-
Stock Solution Preparation: A concentrated stock solution of the compound under investigation is prepared in a suitable solvent in which it is highly soluble.
-
Sample Preparation: Aliquots of the stock solution are then diluted with each of the selected solvents to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
UV-Vis Spectroscopic Measurements
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Measurement: The spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-800 nm). A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
-
Data Acquisition: The wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band is determined for each solvent.
The following diagram illustrates the experimental workflow for the analysis of solvatochromism.
Caption: A schematic of the experimental process for studying solvatochromism.
Data Presentation and Analysis
A comprehensive analysis of solvatochromism requires the systematic presentation of the collected data.
Quantitative Data Summary
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |
| n-Hexane | 1.88 | 1.375 | 350 |
| Toluene | 2.38 | 1.496 | 365 |
| Dichloromethane | 8.93 | 1.424 | 380 |
| Acetone | 20.7 | 1.359 | 395 |
| Acetonitrile | 37.5 | 1.344 | 405 |
| Methanol | 32.7 | 1.329 | 415 |
| Water | 80.1 | 1.333 | 430 |
Note: The λmax values in this table are hypothetical and for illustrative purposes only.
Correlation with Solvent Polarity Scales
The observed solvatochromic shifts (changes in λmax) can be correlated with various empirical solvent polarity scales, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters (α, β, and π*). Such correlations provide quantitative insights into the nature of the solute-solvent interactions.
The relationship between the absorption energy (ET) and solvent polarity can be visualized in the following logical diagram.
Caption: The influence of solvent polarity on the electronic energy levels and the resulting spectral shift.
Conclusion and Future Directions
The study of the solvatochromism of this compound and its analogues provides valuable information on their electronic structure and their interactions with the surrounding medium. This knowledge is crucial for applications in various fields, including the design of molecular sensors, probes for biological systems, and materials with tunable optical properties.
While the fundamental principles and experimental methodologies are well-established, a significant gap exists in the literature regarding specific quantitative solvatochromic data for this compound. Future research should focus on the systematic synthesis of a series of analogues with varying electron-donating and -withdrawing substituents and the comprehensive characterization of their solvatochromic behavior across a wide range of solvents. This will not only provide a deeper understanding of the structure-property relationships in this class of compounds but also pave the way for their rational design for specific applications.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organic halide. These application notes provide a detailed protocol for the Suzuki coupling of 2-bromo-5-nitrothiophene with various arylboronic acids. The resulting 2-aryl-5-nitrothiophene scaffolds are valuable intermediates in the synthesis of pharmaceuticals and functional materials, owing to the versatile chemical handles of the thiophene and nitro moieties. The presence of the electron-withdrawing nitro group on the thiophene ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, often facilitating the coupling reaction.
General Reaction Scheme
The Suzuki coupling of this compound proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 2-aryl-5-nitrothiophene.
Reaction:

Experimental Protocols
Below are two generalized protocols for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Alternative Suzuki Coupling using Pd(OAc)₂ with a Phosphine Ligand
This protocol utilizes a more modular catalyst system that can be advantageous for challenging substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-6 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF) with water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Follow the general setup as described in Protocol 1, substituting the catalyst system with Pd(OAc)₂, a suitable phosphine ligand, and the chosen base.
-
The reaction temperature may vary depending on the catalyst system, with some modern systems being effective at lower temperatures (e.g., 60-80°C).
-
The work-up and purification steps are analogous to Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on protocols for similar bromothiophene derivatives.[1][2][3]
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 18 | 65-75 |
| 6 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 16 | 60-70 |
Note: The yields presented are illustrative and may vary based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Suzuki Coupling Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application of 2-Bromo-5-nitrothiophene in the Development of Organic Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrothiophene is a substituted thiophene monomer that holds potential as a building block for the synthesis of novel conjugated polymers for organic solar cell (OSC) applications. The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the resulting polymer, potentially leading to a lower Highest Occupied Molecular Orbital (HOMO) energy level. A deeper HOMO level is advantageous for achieving higher open-circuit voltages (Voc) in organic solar cells, a key parameter for high power conversion efficiency (PCE).
While specific performance data for organic solar cells explicitly incorporating polymers derived from this compound is not extensively reported in the readily available scientific literature, this document provides a comprehensive guide based on established protocols for similar thiophene-based donor-acceptor copolymers. These notes detail the synthesis of such polymers, the fabrication of organic solar cell devices, and the expected characterization workflows.
Data Presentation: Performance of Thiophene-Based Organic Solar Cells
To provide a benchmark for the potential performance of solar cells based on this compound derivatives, the following table summarizes the performance of various organic solar cells fabricated using different thiophene-based donor-acceptor copolymers.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDTTT-S-CN | PC71BM | 0.81 | 13.85 | 64 | 7.2 |
| PDTBDT-FBT | PC71BM | 0.98 | 12.76 | 59.6 | 7.45 |
| PBFTT | ITIC | 0.94 | 16.0 | 60.5 | 9.1 |
| PTFBDT-BZS | PC71BM | - | - | - | 8.24 |
| PTBTz-2 | PC71BM | - | 16.84 | - | 9.72 |
| P15 | BTP-eC9 | - | 22.04 | 65.87 | 11.5 |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Cross-Coupling
This protocol describes a general procedure for the copolymerization of this compound with a distannylated comonomer.
Materials:
-
This compound
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), the distannylated comonomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under an argon atmosphere for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and acetone to remove catalyst residues and low molecular weight oligomers.
-
Extract the purified polymer with chloroform.
-
Precipitate the final polymer from the chloroform solution by adding it to methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 40-50 °C.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell (ITO/HTL/Active Layer/ETL/Cathode).
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized donor polymer
-
Acceptor material (e.g., PC₇₁BM)
-
Anhydrous chlorobenzene or other suitable organic solvent
-
Electron Transport Layer (ETL) material (e.g., Calcium, Lithium Fluoride)
-
Metal for cathode (e.g., Aluminum)
-
Deionized water, acetone, isopropanol
-
UV-curable epoxy
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function and surface wettability of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare a blend solution of the synthesized donor polymer and the acceptor material (e.g., in a 1:1 to 1:2 weight ratio) in chlorobenzene. The typical concentration ranges from 10 to 20 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-2000 rpm for 30-60 seconds.
-
Anneal the active layer on a hotplate at a temperature optimized for the specific blend (typically between 80 °C and 150 °C) for 5-15 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber with a base pressure below 1 x 10⁻⁶ Torr.
-
Deposit a thin layer of an electron transport material (e.g., ~1 nm of LiF or ~20 nm of Ca) followed by a thicker layer of aluminum (~100 nm) through a shadow mask to define the device active area.
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric degradation.
-
Characterize the current density-voltage (J-V) characteristics of the solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Visualizations
Caption: Synthetic workflow for a donor-acceptor copolymer using this compound.
Caption: General workflow for the fabrication and characterization of an organic solar cell.
Application Notes and Protocols for Polymerization Reactions Involving 2-Bromo-5-nitrothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers derived from 2-Bromo-5-nitrothiophene. The presence of the electron-withdrawing nitro group on the thiophene ring significantly influences the monomer's reactivity and the resulting polymer's electronic and optical properties, making these materials of interest for various applications in organic electronics and sensor technology. The protocols described herein cover several common palladium- and nickel-catalyzed cross-coupling reactions, as well as electrochemical polymerization techniques.
Introduction to Polymerization of this compound
This compound is a versatile monomer for the synthesis of poly(5-nitrothiophene) and its copolymers. The reactive C-Br bond provides a handle for various cross-coupling reactions, while the nitro group modulates the electronic properties of the polymer backbone. The strong electron-withdrawing nature of the nitro group is expected to lower the HOMO and LUMO energy levels of the resulting polymer compared to unsubstituted or alkyl-substituted polythiophenes, potentially leading to materials with high electron affinity, which are desirable for n-type organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) devices.
Common polymerization methods for thiophene derivatives that can be adapted for this compound include:
-
Stille Cross-Coupling Polymerization: This method involves the reaction of an organotin reagent with an organohalide, catalyzed by a palladium complex. It is known for its tolerance to a wide variety of functional groups.[1][2]
-
Suzuki Cross-Coupling Polymerization: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is favored for its use of generally less toxic and more stable boron reagents compared to organotin compounds.[3][4]
-
Kumada Catalyst-Transfer Polycondensation: This is a nickel-catalyzed chain-growth polymerization that can provide good control over molecular weight and results in polymers with a low polydispersity index (PDI).[5]
-
Electrochemical Polymerization: This technique involves the anodic oxidation of the monomer to form a polymer film directly on the electrode surface. It offers a clean and efficient way to produce thin films of the polymer.[6]
Experimental Protocols
Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Organotin compounds used in Stille reactions are highly toxic and should be handled with extreme care.
Protocol 1: Stille Cross-Coupling Polymerization of this compound with 2,5-bis(trimethylstannyl)thiophene
This protocol describes a step-growth polymerization to synthesize a copolymer of 5-nitrothiophene and thiophene.
Materials:
-
This compound
-
2,5-bis(trimethylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene or N,N-Dimethylformamide (DMF)
-
Methanol
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Seal the flask and purge with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous and degassed toluene (10 mL) via syringe. For reactants with low solubility, a mixture of toluene and DMF can be used.[1]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure all components are dissolved.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by techniques such as TLC or by observing the precipitation of the polymer.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer through a pad of Celite to remove the palladium catalyst.[1]
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform, chlorobenzene) and re-precipitate in methanol.
-
Dry the final polymer product under vacuum.
Protocol 2: Suzuki Cross-Coupling Polymerization of this compound with Thiophene-2,5-diboronic acid pinacol ester
This protocol outlines the synthesis of a copolymer of 5-nitrothiophene and thiophene using a Suzuki polycondensation reaction.
Materials:
-
This compound
-
Thiophene-2,5-diboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried round-bottom flask, add this compound (1.0 equivalent), thiophene-2,5-diboronic acid pinacol ester (1.0 equivalent), and the base (2-3 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[7]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours.[7]
-
Monitor the reaction progress by observing the formation of a precipitate or by analyzing aliquots via GPC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the solid polymer and wash sequentially with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a suitable high-boiling point solvent and re-precipitate in methanol.
-
Dry the final polymer under vacuum.
Protocol 3: Kumada Catalyst-Transfer Polycondensation of this compound
This protocol describes a chain-growth polymerization method. Note: The strong electron-withdrawing nitro group may affect the stability of the Grignard reagent. Careful optimization of the reaction conditions is necessary.
Materials:
-
This compound
-
Isopropylmagnesium chloride (iPrMgCl) solution (2M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), 5 M
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C.
-
Slowly add the isopropylmagnesium chloride solution (1.0 eq) dropwise to the monomer solution.
-
Stir the mixture at 0 °C for 2 hours to facilitate the Grignard metathesis.
-
In a separate flask, suspend the Ni(dppp)Cl₂ catalyst (0.5-2 mol%) in anhydrous THF.
-
Add the catalyst suspension to the monomer solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the polymerization by slowly adding methanol, followed by 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the solid polymer and wash it sequentially with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the final polymer under vacuum.
Protocol 4: Electrochemical Polymerization of this compound
This protocol describes the formation of a poly(5-nitrothiophene) film on a working electrode.
Materials:
-
This compound
-
Acetonitrile (distilled and stored over molecular sieves)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ in acetonitrile.
-
Dissolve this compound in the electrolyte solution to a concentration of 0.1 M.
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Degas the solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Perform electropolymerization using cyclic voltammetry by sweeping the potential between -0.2 V and a suitable oxidation potential (e.g., +1.8 V vs. Ag/AgCl) for a number of cycles. The exact potential range should be determined by an initial cyclic voltammogram of the monomer solution. A polymer film should deposit on the working electrode.[6]
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value slightly above the monomer's oxidation potential.[8]
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas.
Data Presentation
Table 1: Comparison of Molecular Weight and Yield for Different Poly(3-alkylthiophene)s (P3ATs) synthesized by Grignard Metathesis Polymerization.
| Polymer | Alkyl Side-Chain | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| P3BT | Butyl | ~11 | 1.3-1.5 | High | [9] |
| P3HT | Hexyl | ~39 | 1.3-1.5 | High | [9] |
| P3OT | Octyl | ~38 | 1.3-1.5 | High | [9] |
Note: Mn and PDI are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
Table 2: Electrical Conductivity of Various Polythiophene Derivatives.
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Poly(3-octylthiophene) | Ferric Chloride | ~1 | [10] |
| Regioregular poly(3-(4-octylphenyl)thiophene) | Not specified | 4 | [10] |
| Poly(3-hexylthiophene) | Iodine | 3.4 x 10⁻⁴ to 1.0 x 10⁻¹ | [11] |
Table 3: Optical Properties of Polythiophene Derivatives.
| Polymer | Solvent/State | λmax (nm) | Optical Band Gap (eV) | Reference |
| Poly(3-hexylthiophene) | Film | ~520, 550, 600 | ~1.9 | [11] |
| PDBT-Th | Film | ~410 | 2.59 | [8][12] |
| PDBT-2Th:2Th | Film | ~410 | 2.23 | [8][12] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Stille Cross-Coupling Polymerization Catalytic Cycle.
Caption: Suzuki Cross-Coupling Polymerization Catalytic Cycle.
Caption: Kumada Catalyst-Transfer Polycondensation Mechanism.
Caption: Electrochemical Polymerization of this compound.
Caption: General Experimental Workflow for Chemical Polymerization.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Variations in Surface Morphologies, Properties, and Electrochemical Responses to Nitro-Analyte by Controlled Electropolymerization of Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 9. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polythiophene - Wikipedia [en.wikipedia.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nitration of 2-Bromothiophene for the Synthesis of Key Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of thiophene and its derivatives is a fundamental transformation in organic synthesis, providing valuable intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The resulting nitrothiophenes can be readily converted to other functional groups, such as amines, which are key building blocks in many biologically active molecules. This application note provides a detailed experimental protocol for the nitration of 2-bromothiophene, a process that yields a mixture of 2-bromo-5-nitrothiophene and 2-bromo-3-nitrothiophene. Due to the directing effect of the bromine substituent, the 5-nitro isomer is the major product of this electrophilic aromatic substitution reaction.
This document outlines two primary protocols for the nitration of 2-bromothiophene: one employing a classic mixed acid (nitric acid and sulfuric acid) approach and another utilizing a milder system of nitric acid in acetic anhydride. The choice of method can influence the regioselectivity and overall yield of the reaction. The protocols provided are based on established procedures for the nitration of thiophene and related aromatic compounds.
Data Presentation
The nitration of 2-bromothiophene primarily yields two isomeric products. The expected products and their key physical and spectroscopic properties are summarized in the table below for easy reference and comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR Chemical Shifts (δ, ppm) in CDCl3 |
| This compound | O=--INVALID-LINK--[O-] | C4H2BrNO2S | 208.04 | 44-48 | 7.78 (d, 1H), 7.15 (d, 1H) |
| 2-Bromo-3-nitrothiophene | O=--INVALID-LINK--[O-] | C4H2BrNO2S | 208.04 | N/A | 7.35 (d, 1H), 7.15 (d, 1H) |
Note: Yields and isomer ratios are highly dependent on the specific reaction conditions employed. The formation of the 5-nitro isomer is generally favored.
Experimental Protocols
Protocol 1: Nitration using Nitric Acid and Acetic Anhydride
This protocol is adapted from a well-established procedure for the nitration of thiophene and is expected to provide a good yield of the desired nitro-2-bromothiophene isomers with a preference for the 5-nitro product.[1]
Materials:
-
2-Bromothiophene (C4H3BrS)
-
Acetic anhydride ((CH3CO)2O)
-
Fuming nitric acid (HNO3, sp. gr. 1.51)
-
Glacial acetic acid (CH3COOH)
-
Crushed ice
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice-salt bath
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare a solution of fuming nitric acid in glacial acetic acid. For every 1.0 equivalent of 2-bromothiophene, a solution of 1.2 equivalents of fuming nitric acid in approximately 7 parts by volume of glacial acetic acid is recommended. Prepare this mixture in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1.0 equivalent of 2-bromothiophene in approximately 4 parts by volume of acetic anhydride.
-
Cooling: Cool the solution of 2-bromothiophene in acetic anhydride to 0-5 °C using an ice-salt bath.
-
Addition of Nitrating Mixture: While maintaining the temperature between 0 °C and 10 °C, add the nitrating mixture dropwise to the stirred solution of 2-bromothiophene over a period of 30-60 minutes. Careful temperature control is crucial to minimize side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.
-
Work-up: Allow the ice to melt completely. If a solid precipitates, collect it by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol. If no solid precipitates, transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acids, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of this compound and 2-bromo-3-nitrothiophene, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or hexane.
Protocol 2: Nitration using Mixed Acid (Nitric Acid and Sulfuric Acid)
This protocol utilizes a stronger nitrating agent and may lead to a faster reaction but requires careful temperature control to avoid over-nitration and decomposition.
Materials:
-
2-Bromothiophene (C4H3BrS)
-
Concentrated nitric acid (HNO3, 70%)
-
Concentrated sulfuric acid (H2SO4, 98%)
-
Crushed ice
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Beaker or Erlenmeyer flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker or Erlenmeyer flask, cool concentrated sulfuric acid (approximately 2.0 equivalents) in an ice bath. Slowly and carefully add concentrated nitric acid (1.2 equivalents) to the sulfuric acid with continuous stirring. Prepare this "mixed acid" in a fume hood with appropriate PPE.
-
Reaction Setup: Place 2-bromothiophene (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel containing the prepared mixed acid.
-
Cooling: Cool the flask containing 2-bromothiophene to 0 °C in an ice bath.
-
Addition of Mixed Acid: Add the mixed acid dropwise to the stirred 2-bromothiophene at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 30-60 minutes. The reaction can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 7-10).
Visualizations
Caption: Experimental workflow for the nitration of 2-bromothiophene.
Caption: Regioselectivity in the nitration of 2-bromothiophene.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for leveraging palladium-catalyzed cross-coupling reactions with 2-Bromo-5-nitrothiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing nitro group, which modulates the electronic properties of the resulting coupled products. The following sections detail methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are based on established methods for similar 2-bromothiophene derivatives and serve as a robust starting point for reaction optimization.[1]
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic workflow. Key considerations include the use of anhydrous solvents, proper degassing to establish an inert atmosphere, and careful monitoring of the reaction progress.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between this compound and various organoboron compounds, such as arylboronic acids.[1] This reaction is fundamental for synthesizing biaryl and conjugated systems.[2]
General Reaction Scheme:
This compound + Arylboronic Acid → 2-Aryl-5-nitrothiophene
Catalytic Cycle: Suzuki-Miyaura Coupling
Experimental Protocol
This protocol is adapted from established procedures for 2-bromothiophene derivatives.[3]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv).[1][3]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%).[1][3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[1][3]
-
Reaction: Heat the mixture to 80–100°C and stir for 12–24 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Table 1: Typical Suzuki-Miyaura Reaction Parameters for 2-Bromothiophenes
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2.5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [3] |
| Pd(OAc)₂ (0.05) | - | K₂CO₃ (2.0) | Acetonitrile | Reflux | - | - | [5] |
| Pd(PPh₃)₄ (0.055) | PPh₃ | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | - | [6] |
Heck Reaction
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, a key transformation for extending carbon chains.[7] The reaction typically requires a palladium catalyst and a base.[5]
General Reaction Scheme:
This compound + Alkene → 2-(Alkenyl)-5-nitrothiophene
Catalytic Cycle: Heck Reaction
Experimental Protocol
This protocol is based on general procedures for Heck reactions with aryl bromides.[5]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃, 2.0-3.0 equiv).[4][5]
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.[4]
-
Reaction: Heat the mixture with stirring. Reaction temperatures can range from 80°C to reflux.
-
Monitoring: Monitor the reaction by TLC or GC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through Celite to remove the catalyst.[5] Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. Purify the crude product by column chromatography.
Table 2: Typical Heck Reaction Parameters
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Substrate | Reference |
| Pd(OAc)₂ (5) | - | Triethylamine (3.0) | Acetonitrile | Reflux | Aryl Halide | [5] |
| Pd(OAc)₂ | PPh₃ | Triethylamine | DMF | - | 2-Bromo-5-(2-ethylhexyl)thiophene | [4] |
| Pd(L-proline)₂ | - | - | Water | MW | Aryl Halide | [8] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, reacting this compound with a terminal alkyne.[9] This reaction is co-catalyzed by palladium and copper(I) and is crucial for creating arylalkynes and conjugated enynes.[4][10]
General Reaction Scheme:
This compound + Terminal Alkyne → 2-(Alkynyl)-5-nitrothiophene
Catalytic Cycle: Sonogashira Coupling
Experimental Protocol
This protocol is adapted from general procedures for Sonogashira couplings.[4]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and Copper(I) iodide (CuI, 1-10 mol%).[4]
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).[4]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 3: Typical Sonogashira Reaction Parameters
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | RT-Heat | 2-Bromo-5-(2-ethylhexyl)thiophene | [4] |
| PEPPSI-type | - | Amine | Water | RT | Aryl Halide | [11] |
| PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DABCO (2 equiv) | MeCN | RT | Bromoaryl Boronate Ester | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[13] It enables the coupling of this compound with a wide range of primary or secondary amines, which is a critical transformation in pharmaceutical synthesis.[14]
General Reaction Scheme:
This compound + Amine (R¹R²NH) → 2-(R¹R²N)-5-nitrothiophene
Catalytic Cycle: Buchwald-Hartwig Amination
Experimental Protocol
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[4]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 precatalyst, 1-5 mol%) and a phosphine ligand (e.g., XantPhos) to an oven-dried reaction vessel.[4][15]
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., NaOtBu, K₃PO₄, or DBU).[4][15]
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.[4]
-
Reaction: Seal the vessel and heat the reaction mixture with stirring. Temperatures can range from room temperature to >100°C depending on the catalyst system and substrates.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[4]
Table 4: Typical Buchwald-Hartwig Amination Parameters
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Substrate | Reference |
| XantPhos Pd G3 (5) | XantPhos | DBU (2.0) | MeCN/PhMe | 140 | Aryl Halide | [15] |
| [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos | DBU (2.0) | Toluene | 80 | Aryl Halide | [15] |
| Pd₂(dba)₃ | Phosphine Ligand | NaOtBu | Toluene | 80-110 | Aryl Halide | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Substituted Thiophenes from 2-Bromo-5-nitrothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-5-nitrothiophene is a versatile and highly valuable building block in synthetic organic chemistry. The presence of a nitro group, a strong electron-withdrawing group, activates the thiophene ring for various transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the entire ring system is susceptible to nucleophilic aromatic substitution. This combination allows for the regioselective synthesis of a diverse array of 2,5-disubstituted thiophenes, which are key scaffolds in many pharmacologically active compounds and functional materials.
These application notes provide detailed protocols for three primary synthetic strategies utilizing this compound as a starting material: Suzuki-Miyaura coupling, Stille cross-coupling, and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[1][2] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex.[3][4] For this compound, this reaction is highly efficient for introducing aryl or heteroaryl substituents at the 2-position.[5]
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative examples of Suzuki coupling reactions with this compound.
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent System | Reaction Time & Temp. | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 12 h, 90°C | 86[6] |
| 4-Fluorophenylboronic acid | Pd(0) complex | - | Toluene | 16 h, Reflux | 82[5] |
| 4-Methoxyphenylboronic acid* | Pd(OAc)₂ | - | CH₃CN/H₂O | 54 h, 80°C | 37[5] |
*Note: The starting material for this reaction was the corresponding iodo-derivative, but the conditions are illustrative for Suzuki couplings.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-nitrothiophene
This protocol provides a detailed method for the Suzuki-Miyaura coupling of this compound with 4-fluorophenylboronic acid.[5]
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 ratio, e.g., 8 mL dioxane, 2 mL water per mmol of substrate) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-fluorophenyl)-5-nitrothiophene.
Visualization: Suzuki Coupling Workflow
O₂N-C₄H₂S-Br + R-Sn(Alkyl)₃ --[Pd Catalyst]--> O₂N-C₄H₂S-R
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the thiophene ring towards nucleophilic attack, allowing for the displacement of the bromine atom. [7][8][9]This SNAr reaction is an effective method for introducing nitrogen or oxygen nucleophiles. [10][11] General Reaction Scheme:
Data Presentation: SNAr Reactions
The table below summarizes SNAr reactions with this compound using various amines.
| Nucleophile | Base | Solvent | Reaction Time & Temp. | Yield |
| Pyrrolidine | - | [bmim][BF₄] (Ionic Liquid) | 293-313 K | (Kinetics Studied) [11] |
| Piperidine | - | Methanol / Benzene | 293-313 K | (Kinetics Studied) [11] |
| Morpholine | K₂CO₃ | DMF | 4-12 h, 80-100°C | Good to Excellent |
| Secondary Cycloaliphatic Amines | - | Ethanol | - | (Synthesis Reported) [10] |
Experimental Protocol: Synthesis of 2-(Morpholino)-5-nitrothiophene
This protocol describes a general procedure for the SNAr reaction with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the slow addition of morpholine (1.2 eq) to the stirring solution.
-
Reaction Execution: Heat the reaction mixture to 90°C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and pour the mixture into a beaker of ice water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization (e.g., from ethanol) if necessary.
Visualization: SNAr Logical Pathway
Caption: Logical pathway for the SNAr mechanism.
Further Transformations: Reduction of the Nitro Group
A common subsequent step in these syntheses is the reduction of the nitro group to an amine. This transformation provides access to 2-substituted-5-aminothiophenes, which are valuable pharmacophores. This can be achieved using various reducing agents, such as hydrazine hydrate with a Raney nickel catalyst, affording the amine in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Nitrothiophene CAS 609-40-5|Research Chemical [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-5-nitrothiophene: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-nitrothiophene is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its structure, featuring a reactive bromine atom and an electron-withdrawing nitro group on a thiophene core, allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs. The thiophene ring is a well-recognized bioisostere of the benzene ring, often imparting improved pharmacokinetic and pharmacodynamic properties to drug candidates. The bromine atom at the 2-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The nitro group at the 5-position can be readily reduced to an amino group, providing a site for further functionalization, or it can be retained for its own electronic contributions to molecular interactions with biological targets.
This document provides detailed application notes on the utility of this compound in the synthesis of potential kinase inhibitors and antimicrobial agents, complete with detailed experimental protocols and quantitative biological data for analogous compounds.
Key Applications in Medicinal Chemistry
The unique chemical architecture of this compound makes it a valuable precursor for the synthesis of various biologically active molecules. Key applications include:
-
Synthesis of Kinase Inhibitors: The 2,5-disubstituted thiophene scaffold is a common feature in many kinase inhibitors. By leveraging Suzuki or Stille coupling reactions at the 2-position and modifying the 5-nitro group, a diverse library of compounds can be synthesized to target various kinases implicated in cancer and inflammatory diseases.
-
Development of Antimicrobial Agents: Thiophene derivatives have a long history of antimicrobial activity. This compound can be used to generate novel compounds with potential efficacy against a range of bacterial and fungal pathogens. The nitro group itself is a known pharmacophore in several antimicrobial drugs.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound and for the biological evaluation of the resulting compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask.[1]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Stille Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-tributylstannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous toluene or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound and the organostannane.
-
Add anhydrous and degassed toluene (or DMF) to dissolve the reactants.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is typically quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
The mixture is filtered through a pad of Celite®, and the organic phase is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group to an Amino Group
This protocol describes the reduction of a 5-nitrothiophene derivative to the corresponding 5-aminothiophene.
Materials:
-
5-Nitrothiophene derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equivalents)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
10 M aqueous sodium hydroxide (NaOH) solution
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 5-nitrothiophene derivative (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).[2]
-
Carefully add concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.[2]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-aminothiophene derivative, which can be purified by column chromatography.[2]
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol details a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) and incubate for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole) as positive controls
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following tables summarize the biological activities of various thiophene derivatives, providing an indication of the potential efficacy of compounds that can be synthesized from this compound.
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
| 13b | 2,5-disubstituted thiophene | MCF-7 | Not Specified (Highest Activity) | Doxorubicin | Not Specified |
| 15d | 2,5-disubstituted thiophene | HepG-2 & MCF-7 | More potent than Doxorubicin | Doxorubicin | Not Specified |
| S8 | Tetrahydrobenzo[b]thiophene | A-549 (Lung) | >100 | Adriamycin | <10 |
| 3b | Thienopyrimidine | HepG-2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not Specified |
| 3b | Thienopyrimidine | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | Not Specified |
| 4c | Thieno[3,2-b]pyrrole | HepG-2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not Specified |
| 4c | Thieno[3,2-b]pyrrole | PC-3 (Prostate) | 3.12 ± 0.15 | Doxorubicin | Not Specified |
Data is compiled from multiple sources for structurally related compounds to indicate the potential of the thiophene scaffold.[2][3]
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Std. |
| 4a | Staphylococcus aureus | Not Specified (Potent Activity) | Not Specified | Not Specified |
| 4c, 4d | Escherichia coli | Not Specified (Inhibitory Effect) | Not Specified | Not Specified |
| S1 | Staphylococcus aureus | 0.81 µM/ml | Cefadroxil | Not Specified |
| S1 | Bacillus subtilis | 0.81 µM/ml | Cefadroxil | Not Specified |
| S1 | Escherichia coli | 0.81 µM/ml | Cefadroxil | Not Specified |
| S4 | Candida albicans | 0.91 µM/ml | Fluconazole | Not Specified |
| S4 | Aspergillus niger | 0.91 µM/ml | Fluconazole | Not Specified |
MIC values are presented for various thiophene derivatives to demonstrate the antimicrobial potential of this class of compounds.[2][3]
Visualizations
Logical Relationships and Workflows
Caption: A generalized workflow for the synthesis and biological screening of thiophene derivatives starting from this compound.
Signaling Pathway
Caption: A simplified representation of a generic tyrosine kinase signaling pathway that can be targeted by thiophene-based inhibitors.
References
Application Notes: 2-Bromo-5-nitrothiophene in Materials Science
Introduction
2-Bromo-5-nitrothiophene is a heterocyclic compound that serves as a versatile building block in the field of materials science. Its unique structure, featuring a thiophene ring functionalized with a reactive bromine atom and a strong electron-withdrawing nitro group, makes it an important precursor for the synthesis of advanced functional materials. The thiophene core provides inherent electronic properties suitable for creating conjugated systems, while the bromo and nitro groups offer sites for chemical modification and property tuning. The bromine atom acts as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing the carbon-carbon bonds that form the backbone of conjugated polymers. The nitro group significantly influences the electronic characteristics of the resulting materials, enhancing their electron-accepting properties and modifying their optical absorption spectra. These features make this compound a valuable component in the design of organic semiconductors for various electronic applications.
Core Applications in Materials Science
The primary application of this compound in materials science is in the synthesis of π-conjugated polymers and small molecules for organic electronics. By strategically incorporating this unit into a polymer backbone, researchers can precisely tune the material's electronic band gap, charge transport characteristics, and morphology.
-
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the active semiconducting layer in OFETs.[1][2] The introduction of the electron-withdrawing nitro group from this compound can help in developing n-type or ambipolar semiconductor materials, which are less common but crucial for creating complex organic circuits like complementary inverters. The properties of the final polymer, such as charge carrier mobility and on/off ratio, are highly dependent on the molecular structure and packing, which can be influenced by the monomer design.[1][3]
-
Organic Solar Cells (OSCs): In OSCs, this compound can be used to synthesize donor or acceptor materials.[4] The electron-deficient nature of the nitro-substituted thiophene ring makes it a suitable component for acceptor materials or for creating donor-acceptor (D-A) copolymers.[5] These D-A structures facilitate efficient charge separation at the donor-acceptor interface, a critical process for high power conversion efficiency in solar cells.[4][6]
-
Organic Light-Emitting Diodes (OLEDs): While less common, thiophene derivatives are also employed in OLEDs, typically as part of the charge-transporting layers or as components of the emissive material itself. The ability to tune the energy levels (HOMO/LUMO) by incorporating units like this compound allows for the optimization of charge injection and recombination within the device.
Experimental Protocols
The following protocols are generalized procedures for palladium-catalyzed cross-coupling reactions, which are the primary methods for incorporating this compound into larger molecular or polymeric structures. These protocols are based on established methodologies for similar 2-bromothiophene derivatives and may require optimization for specific substrates.[7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[7]
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2-3 equivalents)[7][8]
-
Solvent System (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.[7]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Stille Cross-Coupling
This protocol outlines a general procedure for the reaction of this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equivalent)
-
Organostannane (e.g., Aryl-Sn(CH₃)₃ or Aryl-Sn(Bu)₃, 1.1 equivalents)[9][10]
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the organostannane, and the palladium catalyst.[9]
-
Via syringe, add the anhydrous and degassed solvent.[9]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.[9][11]
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture to room temperature.
-
The mixture can be filtered through a pad of celite to remove the bulk of the palladium catalyst.[9]
-
Remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Purify the crude product by column chromatography on silica gel. Note: Organotin byproducts can be toxic and difficult to remove; specific purification techniques may be required.[10]
Data Presentation
Quantitative data for materials specifically derived from this compound is not extensively available. However, the following tables provide representative data for analogous thiophene-based polymers used in organic electronics to illustrate the typical performance metrics that are targeted and achieved.
Table 1: Representative Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer Structure Donor Unit | Acceptor Unit | Hole Mobility (μ_sat) (cm²/Vs) | On/Off Ratio (I_on/I_off) | Ref. |
|---|---|---|---|---|
| Substituted Thieno[3,2-b]thiophene | Benzothiadiazole (BT) | 0.1 | 3.5 x 10³ | [1] |
| Bithiophene-azine | - | 4.1 x 10⁻² | - |[2] |
Note: This table shows data for polymers with different structural units to provide context for the performance of thiophene-based semiconductors.
Table 2: Representative Performance of Thiophene-Based Materials in Organic Solar Cells (OSCs)
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) | Ref. |
|---|---|---|---|---|---|---|
| PM6 | PY-DT | 19.30 | - | - | - | [6] |
| PCE10 | AOT3 | 6.59 | 0.62 | 17.63 | 59 |[12] |
Note: This table presents performance data for various donor-acceptor pairs in organic solar cells to exemplify device efficiencies.
Visualizations
References
- 1. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. caip.co-ac.com [caip.co-ac.com]
- 6. Binary all-polymer solar cells with 19.30% efficiency enabled by bromodibenzothiophene-based solid additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active pharmaceutical ingredients. 2-Bromo-5-nitrothiophene is a valuable building block in medicinal chemistry, with the nitro group serving as a key functional handle for further transformations. The Heck coupling of this substrate provides a direct route to a variety of 2-alkenyl-5-nitrothiophenes, which are important precursors for the synthesis of novel therapeutic agents.
These application notes provide a summary of typical reaction conditions and a detailed experimental protocol for the Heck reaction of this compound with various alkenes. The presence of the strong electron-withdrawing nitro group on the thiophene ring influences the reactivity of the carbon-bromine bond, generally facilitating the oxidative addition step of the catalytic cycle.
Data Presentation: Summary of Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of this compound with representative alkenes, based on established protocols for similar electron-deficient aryl bromides. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | High |
| 2 | Methyl Acrylate | Pd(OAc)₂ (2) | None | NaOAc (2.0) | NMP | 120 | 16 | Good-High |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | Good |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | None | Et₃N (2.0) | Acetonitrile | 80 | 18 | High |
Yields are estimates based on reactions with analogous substrates and are highly dependent on the specific reaction conditions and purification.
Experimental Protocols
General Protocol for the Heck Reaction of this compound
This protocol provides a detailed methodology for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Methyl Acrylate, n-Butyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (optional, but recommended for aryl bromides)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (NMP, Dioxane, Acetonitrile)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), Palladium(II) Acetate (0.02 equiv., 2 mol%), and Triphenylphosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound) via syringe. Follow with the addition of the alkene (1.2-1.5 equiv.) and the base (e.g., Triethylamine, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkenyl-5-nitrothiophene product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Bromo-5-nitrothiophene
Technical Support Center: Synthesis of 2-Bromo-5-nitrothiophene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture turned dark red or black and produced a tar-like substance. What is the likely cause?
A1: A dark red or black coloration, often accompanied by the formation of tar, is a strong indicator of oxidation and degradation of the thiophene ring.[1][2] Thiophene and its derivatives are highly reactive and susceptible to decomposition under harsh nitrating conditions.[3]
-
Cause: This is typically caused by the reaction temperature being too high or the use of an overly aggressive nitrating agent (e.g., a mixture of concentrated sulfuric and nitric acids).[2] The presence of nitrous acid, which can catalyze decomposition, may also be a contributing factor.[3]
-
Troubleshooting:
-
Temperature Control: Maintain strict control over the reaction temperature, keeping it low as specified in the protocol (e.g., 10°C or below).[1] A rapid rise in temperature should be managed with an ice bath.
-
Reagent Choice: Use a milder nitrating agent, such as fuming nitric acid in acetic anhydride. Acetic anhydride helps to prevent complications arising from nitrosation.[3]
-
Slow Addition: Add the nitrating agent dropwise to the solution of 2-bromothiophene to better control the reaction exotherm.
-
Q2: My analysis (TLC, NMR) shows a mixture of products. What are the common side products in this synthesis?
A2: The formation of isomers and di-substituted products are the most common side reactions.
-
Isomeric Byproducts: The primary isomeric byproduct is 2-Bromo-3-nitrothiophene . The bromo group at the 2-position directs incoming electrophiles to the ortho (3-position) and para (5-position) locations.[4] While the 5-position is sterically favored, some substitution at the 3-position is expected.
-
Dinitration: Over-nitration can lead to the formation of dinitrated products, such as 2-Bromo-3,5-dinitrothiophene .[4][5] This is more likely to occur if the reaction temperature is too high or if an excess of the nitrating agent is used.[4]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation relies on careful control of reaction parameters.
-
Control Temperature: Keeping the reaction temperature low (below 10°C) is the most effective way to reduce the rate of dinitration.[1][4]
-
Stoichiometry: Use a carefully measured, slight excess of the nitrating agent, but avoid a large excess which can promote dinitration.
-
Reaction Time: Monitor the reaction progress using TLC. Stopping the reaction once the starting material is consumed can prevent the formation of further byproducts.
Q4: The yield of my desired product is consistently low. What are the potential reasons?
A4: Low yields can result from several factors throughout the experimental process.
-
Degradation: As mentioned in Q1, decomposition of the starting material or product due to improper temperature control or harsh reagents is a primary cause.[1]
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted 2-bromothiophene will remain, lowering the yield of the nitrated product.
-
Loss During Workup: The product may be lost during the extraction or washing steps. Ensure proper phase separation and minimize the number of transfers.
-
Loss During Purification: Significant amounts of the product can be lost during purification. The choice of recrystallization solvent is critical to ensure high recovery of the desired isomer.
Q5: What is the most effective way to purify this compound and remove its isomers?
A5: The separation of this compound from its 2-Bromo-3-nitrothiophene isomer is typically achieved through fractional crystallization, which exploits differences in their polarity and solubility.[4]
-
Fractional Crystallization: The para isomer (this compound) is generally less polar and less soluble than the ortho isomer (2-Bromo-3-nitrothiophene).[4] Crystallizing the crude product mixture from a suitable solvent system, such as ethanol or a hexane/ether mixture, will often cause the less soluble 5-nitro isomer to precipitate first, allowing for its isolation by filtration.[4][5][6]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar this compound first.
Data Presentation: Potential Products and Byproducts
The following table summarizes the main product and the most common side products encountered during the synthesis of this compound.
| Compound Name | Role in Reaction | Notes on Separation and Identification |
| This compound | Main Product | Typically a pale yellow solid.[1] Less polar than the 3-nitro isomer, allowing for separation by fractional crystallization.[4] |
| 2-Bromo-3-nitrothiophene | Isomeric Byproduct | More polar and often more soluble than the 5-nitro isomer.[4] Tends to remain in the mother liquor during the initial crystallization. |
| 2-Bromo-3,5-dinitrothiophene | Dinitration Byproduct | Formation is favored by higher temperatures and excess nitrating agent.[4] Highly polar; may require column chromatography for removal. |
| Degradation Products | Decomposition | Appear as a dark, tar-like, insoluble material.[2] Best avoided by maintaining strict temperature control.[1] |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromothiophene
This protocol is a representative method based on standard nitration procedures for thiophene derivatives.[1][3]
Safety Precautions:
-
Fuming nitric acid and acetic anhydride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can be exothermic. An ice bath must be readily available for temperature control.
Materials:
-
2-Bromothiophene
-
Acetic Anhydride
-
Fuming Nitric Acid (sp. gr. 1.5)
-
Glacial Acetic Acid
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask (3-necked), dropping funnel, magnetic stirrer, thermometer
Procedure:
-
Preparation of Thiophene Solution: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-bromothiophene (1 equiv.) in acetic anhydride (approx. 4 volumes relative to the thiophene).
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.2 equiv.) to glacial acetic acid (approx. 7 volumes relative to the nitric acid) while cooling in an ice bath.
-
Reaction Setup: Cool the flask containing the 2-bromothiophene solution to 10°C using an ice-water bath.
-
Nitration: Add the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred 2-bromothiophene solution. The rate of addition should be controlled to ensure the internal temperature does not rise above 15°C.[1] A light brown color should be maintained; a dark red color indicates decomposition.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Workup: Pour the reaction mixture slowly onto a large quantity of crushed ice with vigorous stirring. The crude this compound will precipitate as a pale yellow solid.[1]
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from ethanol. The less soluble this compound will crystallize upon cooling.[5][6] Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-5-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-nitrothiophene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, isomers such as 3-bromo-2-nitrothiophene and 2-bromo-4-nitrothiophene, and over-nitrated products like 2-bromo-3,5-dinitrothiophene. The presence of these impurities can affect the melting point and spectroscopic analysis of the final product.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to tan crystalline powder or crystals. The reported melting point is in the range of 42°C to 48°C.[1][2] A broad melting point range or a melting point lower than this often indicates the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the purity and identify the number of components in the crude mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for structural confirmation of the purified product.
Q4: What are the primary methods for purifying crude this compound?
A4: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling process. |
| No Crystal Formation Upon Cooling | Too much solvent was used. The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a pre-heated funnel for hot filtration to prevent the product from crashing out prematurely. |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique sparingly as it can also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Overlapping Bands) | The chosen eluent system has either too high or too low polarity. The column was not packed properly. | Optimize the solvent system using TLC to achieve a clear separation of spots with the desired product having an Rf value of ~0.2-0.4. Ensure the column is packed uniformly without any cracks or air bubbles. A gradient elution may be necessary. |
| Product is not Eluting from the Column | The eluent is not polar enough to move the compound down the silica gel. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Streaking or Tailing of Bands on the Column | The compound is too polar for the silica gel, leading to strong adsorption. The sample was overloaded on the column. | Add a small amount of a polar modifier like methanol to the eluent. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Cracking of the Silica Gel Bed | The column ran dry at some point. | Always maintain the solvent level above the top of the silica gel. If cracks appear, the separation efficiency will be compromised, and it is best to repack the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points for solvent screening.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the product when hot but the product will precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
| Parameter | Value/Range |
| Starting Material | Crude this compound |
| Potential Solvents | Ethanol, Methanol, Hexane/Ethyl Acetate |
| Expected Yield | 60-90% (highly dependent on purity of crude) |
| Purity Check | Melting Point, TLC, GC |
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A common solvent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If a single solvent mixture does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., starting with 95:5) |
| Expected Rf of Product | ~0.2-0.4 in the chosen eluent |
| Purity Check | TLC, GC, NMR |
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-5-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-Bromo-5-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Suzuki coupling reaction with this compound?
A1: A typical starting point for the Suzuki coupling of this compound involves using a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents), and an arylboronic acid (1.1-1.5 equivalents). The reaction is commonly carried out in a degassed solvent system like a 4:1 mixture of 1,4-dioxane and water at a temperature ranging from 80-100°C for 12-24 hours under an inert atmosphere.[1]
Q2: How does the nitro group on the thiophene ring affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the nitro group activates the C-Br bond, which can facilitate the oxidative addition step in the catalytic cycle. However, it can also make the resulting 2-aryl-5-nitrothiophene product more susceptible to nucleophilic attack or other side reactions, potentially impacting the overall yield. The strong electron-withdrawing effect can also influence the optimal choice of catalyst and reaction conditions compared to other substituted bromothiophenes.
Q3: Which palladium catalyst is most effective for the Suzuki coupling of this compound?
A3: While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources can offer advantages. For instance, Pd(OAc)₂ combined with a phosphine ligand such as SPhos or XPhos, or Pd₂(dba)₃ with a suitable ligand, can also be employed. The choice of catalyst and ligand can influence reactivity and reaction times, and screening different options is often recommended for optimization.[1]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for the transmetalation step of the Suzuki coupling mechanism. It activates the organoboron species, facilitating the transfer of the aryl group to the palladium center. Common bases for this reaction include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly affect the reaction yield, and its selection should be based on the specific arylboronic acid used and the overall reaction conditions.
Q5: Can I use microwave irradiation to accelerate the reaction?
A5: Yes, microwave-assisted Suzuki coupling can be a highly effective method to reduce reaction times and, in some cases, improve yields. This technique is particularly beneficial for high-throughput synthesis and for reactions that are sluggish at conventional heating temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Suboptimal base or solvent. 4. Low reaction temperature. 5. Decomposition of the boronic acid. | 1. Use a fresh batch of palladium catalyst. Consider screening different catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos). 2. Ensure proper degassing of the solvent and reaction vessel. Use a Schlenk line or glovebox for optimal results. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Ethanol/Water, DMF/Water). 4. Gradually increase the reaction temperature in 10°C increments. 5. Use a slight excess of the boronic acid (1.2-1.5 equivalents). |
| Formation of Homocoupling Byproduct (Biaryl of Boronic Acid) | 1. Presence of oxygen. 2. Slow transmetalation step. | 1. Rigorously degas the reaction mixture. 2. Increase the temperature to facilitate transmetalation. Consider a different base to enhance the activation of the boronic acid. |
| Dehalogenation of Starting Material | 1. Presence of a hydrogen source. 2. Certain catalyst/ligand combinations may promote this side reaction. | 1. Ensure anhydrous solvents are used if the reaction is sensitive to water. 2. Screen different palladium catalysts and ligands. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). |
Data Presentation
The following table summarizes reaction conditions for the Suzuki coupling of substituted bromothiophenes with various arylboronic acids, which can serve as a guide for optimizing the reaction with this compound.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63 |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 60-85 |
| 2,5-Dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 12 | 27-63 |
Note: The yields and conditions presented are for substituted bromothiophenes and may require optimization for this compound.[2][3]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Bromo-5-nitrothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitrothiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent frequently used in a variety of cross-coupling and substitution reactions. The electron-withdrawing nitro group activates the thiophene ring, making it particularly suitable for:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ring for attack by nucleophiles, allowing for the displacement of the bromide. Common nucleophiles include amines, alkoxides, and thiolates.[1][2][3][4]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.[5][6][7][8]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method to form carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[9][10][11][12]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds between this compound and terminal alkynes.
-
Heck Coupling: To form carbon-carbon bonds with alkenes.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[13]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Q3: My reaction is not going to completion. What are some initial troubleshooting steps?
A3: If your reaction is sluggish or incomplete, consider the following general troubleshooting steps. A more detailed, reaction-specific guide is provided in the sections below.
-
Reagent Quality: Ensure the purity and integrity of your starting materials and reagents. This compound should be a yellow to brown solid.[14] Impurities in solvents or other reagents can poison catalysts or lead to side reactions.
-
Inert Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent catalyst deactivation.[5][10]
-
Temperature Control: Ensure the reaction is being conducted at the optimal temperature. In some cases, a slight increase in temperature can improve reaction rates, but be mindful of potential side reactions or decomposition.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of this compound with my boronic acid is resulting in a low yield of the desired product.
| Possible Cause | Suggested Solution |
| Poor Catalyst Activity | For electron-deficient substrates like this compound, a standard catalyst like Pd(PPh₃)₄ may not be optimal. Consider using a more active catalyst system, such as a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).[15][16] |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is converted to the corresponding arene, can be a significant issue. To minimize this, use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases.[15] Also, ensure your solvent is anhydrous if water is not part of the reaction system. |
| Homocoupling of Boronic Acid | The formation of a biaryl byproduct from the self-coupling of the boronic acid can compete with the desired cross-coupling.[15] This can sometimes be suppressed by using a slight excess of the this compound or by adjusting the catalyst system. |
| Incomplete Reaction | The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.[5] |
Side Reactions in Buchwald-Hartwig Amination
Problem: I am observing significant side products in my Buchwald-Hartwig amination of this compound.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | The replacement of the bromine with a hydrogen atom can occur as a side reaction. This can be influenced by the choice of ligand and base. Screening different ligands or using a milder base might mitigate this issue. |
| Catalyst Decomposition | The palladium catalyst can decompose, especially at elevated temperatures, leading to the formation of inactive palladium black.[15] Ensure the reaction is not overheated and that the ligand is effectively stabilizing the palladium center. |
| Reaction with the Nitro Group | While generally stable, under certain conditions, highly reactive intermediates could potentially interact with the nitro group. If you suspect this, consider running the reaction at a lower temperature or using a more selective catalyst system. The use of milder, soluble organic bases like DBU instead of strong inorganic bases like NaOtBu can sometimes improve functional group tolerance.[9][17] |
Challenges in Nucleophilic Aromatic Substitution (SNAr)
Problem: The SNAr reaction of this compound with my nucleophile is slow or gives a low yield.
| Possible Cause | Suggested Solution |
| Poor Nucleophile Reactivity | The reactivity of the nucleophile is crucial. If using a weak nucleophile, a stronger base may be required to deprotonate it and increase its nucleophilicity. |
| Solvent Effects | SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.[18] |
| Base Catalysis | For some SNAr reactions, particularly with primary amines, the reaction can be base-catalyzed.[1] Ensure an appropriate base is present in sufficient quantity. |
| Leaving Group Ability | While bromide is a good leaving group, the rate-determining step is often the initial nucleophilic attack. The electron-withdrawing nitro group strongly activates the ring for this attack.[4][19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)[5][7]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. A typical reaction time is 12-24 hours.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos or other bulky phosphine ligand, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound 97 13195-50-1 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
How to improve the yield for 2-Bromo-5-nitrothiophene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield of 2-Bromo-5-nitrothiophene synthesis.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the bromination of 2-nitrothiophene or the nitration of 2-bromothiophene. The latter is generally the more common route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most widely used method is the nitration of 2-bromothiophene. This is because the bromination of 2-nitrothiophene can be less selective and lead to a mixture of products that are difficult to separate.
Q2: My bromination of thiophene is giving a low yield of 2-bromothiophene and a significant amount of 3-bromothiophene. How can I improve the regioselectivity?
A2: Improving the 2-position selectivity in thiophene bromination is crucial for a good overall yield.
-
Reaction Conditions: Performing the bromination at a low temperature (typically 5-10°C) can enhance selectivity.[1]
-
Reagents: Using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can improve selectivity for the 2-position.
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Catalyst/Additive: The use of L-valine methyl ester as an additive in a reaction with sodium bromide and hydrogen peroxide has been shown to significantly reduce the formation of 3-bromothiophene.[1]
Q3: I am observing the formation of di-brominated thiophene. How can I prevent this?
A3: Di-bromination occurs when the reaction is too vigorous or when an excess of the brominating agent is used.
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of thiophene can help minimize di-bromination.
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Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and control the reaction rate.
Q4: The nitration of 2-bromothiophene is resulting in a low yield and the formation of multiple isomers. What can I do to improve this?
A4: The nitration of 2-bromothiophene is an electrophilic aromatic substitution. The bromo group is ortho, para-directing, but the deactivating nature of the halogen can make the reaction sluggish and lead to side products.
-
Nitrating Agent: A common and effective nitrating mixture is fuming nitric acid in acetic anhydride. This should be prepared and used at low temperatures (e.g., 10°C) to control the reaction.[2]
-
Temperature Control: Maintaining a low and consistent temperature is critical to prevent over-nitration and the formation of undesired isomers.[2] A rapid rise in temperature can lead to oxidation and the formation of dark-colored byproducts.[2]
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Reaction Time: Allowing the reaction to proceed for an adequate amount of time (e.g., 2 hours at room temperature after the initial addition) is important for completion.[2]
Q5: My final product is a dark, oily substance instead of the expected pale yellow crystals. What could be the cause?
A5: The formation of a dark, oily product often indicates the presence of impurities, such as dinitrothiophene or other oxidation byproducts.[2]
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Purification: Recrystallization is a common method to purify this compound. Solvents like ethanol, hexane, or isopropyl ether can be effective.[3]
-
Light Sensitivity: 2-Nitrothiophene and its derivatives can be sensitive to light, which may cause discoloration.[2] It is advisable to protect the reaction and the final product from light.
-
Detection of Dinitrothiophene: The presence of dinitrothiophene can be detected by dissolving a few crystals in alcohol and adding a drop of weak alcoholic potassium hydroxide. A pink or deep red color indicates the presence of this impurity.[2]
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes different conditions and reported yields for the key steps in the synthesis of this compound.
| Step | Reactants | Reagents & Conditions | Yield | Reference |
| Bromination | Thiophene | Sodium bromide, L-valine methyl ester, sulfuric acid, 35% hydrogen peroxide in water, 5-10°C, 18 hours. | High selectivity for 2-bromothiophene (0.12% 3-bromothiophene). | [1] |
| Nitration | 2-Bromothiophene | Fuming nitric acid, acetic anhydride, glacial acetic acid, 10°C. | Not specified, but a standard method. | [2] |
| Nitration | Thiophene (for 2-nitrothiophene) | Fuming nitric acid, acetic anhydride, glacial acetic acid, 10°C. | 85% (mixture of 2- and 3-nitrothiophene). | [3] |
| Suzuki Coupling (as a related reaction) | This compound, phenyl boronic acid | Pd(PPh3)4, sodium carbonate, toluene/ethanol, reflux. | 86% | [4] |
Experimental Protocols
Synthesis of 2-Bromothiophene with High Regioselectivity
This protocol is adapted from a patented method designed to minimize the formation of 3-bromothiophene.[1]
-
Preparation: In a 500ml reaction flask, add 52.8g (0.513 mol) of sodium bromide, 7.4g (0.056 mol) of L-valine methyl ester, and 340ml of water.
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Acidification: Slowly add 64.3g (0.642 mol) of concentrated sulfuric acid to the mixture while stirring. After the addition is complete, cool the mixture to 5-10°C.
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Addition of Thiophene: Add 45.0g (0.535 mol) of thiophene to the cooled reaction mixture.
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Bromination: Add 62.4g (0.642 mol) of 35% hydrogen peroxide dropwise to the mixture over 1-2 hours, maintaining the temperature between 5-10°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 5-10°C for 18 hours.
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Workup: Allow the mixture to stand and separate the layers. The organic layer is then purified by steam distillation to yield 2-bromothiophene.
Nitration of 2-Bromothiophene to this compound
This is a general procedure based on established methods for nitrating thiophene derivatives.[2]
-
Preparation of Nitrating Mixture: In a flask, prepare a solution of fuming nitric acid in acetic anhydride. This should be done carefully and at a low temperature.
-
Reaction Setup: In a separate three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, place the 2-bromothiophene dissolved in glacial acetic acid.
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Nitration: Cool the 2-bromothiophene solution to 10°C. Slowly add the nitrating mixture dropwise, ensuring the temperature does not rise above room temperature. A cooling bath may be necessary.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
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Quenching: Pour the reaction mixture onto an equal weight of crushed ice with rapid stirring. The product, this compound, should precipitate as pale yellow crystals.
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Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Preparation method of 2-bromothiophene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up of 2-Bromo-5-nitrothiophene Production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-nitrothiophene. It provides troubleshooting guidance and answers to frequently asked questions to address challenges encountered during the scale-up of production from laboratory to pilot-plant or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The primary challenges in scaling up the production of this compound revolve around the highly exothermic nature of the nitration reaction, managing mass and heat transfer, controlling regioselectivity to minimize isomer formation, and ensuring consistent product purity and crystal form. Nitration of aromatic compounds can be hazardous, with the potential for thermal runaway if not properly controlled.[1][2][3]
Q2: What are the main impurities encountered during the synthesis of this compound?
A2: The main impurities include positional isomers, primarily 2-Bromo-3-nitrothiophene, and dinitrated byproducts such as 2-Bromo-3,5-dinitrothiophene.[4] Unreacted 2-bromothiophene and oxidation products can also be present. The formation of these impurities is highly dependent on reaction conditions.[2][5][6]
Q3: How can the formation of the undesired 2-Bromo-3-nitrothiophene isomer be minimized?
A3: Minimizing the formation of the 3-nitro isomer requires careful control of reaction conditions. Generally, lower reaction temperatures and the choice of nitrating agent can influence regioselectivity. The use of milder nitrating agents or specific solvent systems can help favor the formation of the desired 5-nitro isomer.[7]
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale production, purification typically involves a multi-step approach. This often includes an initial wash of the crude product with an alkaline solution, such as sodium bicarbonate or sodium hydroxide, to neutralize excess acid and remove acidic byproducts.[2] This is followed by crystallization or recrystallization from a suitable solvent system to isolate the final product with high purity.[8][9]
Q5: What are the critical safety precautions for the scale-up of this nitration reaction?
A5: Due to the exothermic nature of the nitration, a thorough thermal hazard assessment is crucial before scaling up.[1][3] This includes determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1] Adequate cooling capacity, controlled addition of the nitrating agent, and continuous monitoring of the reaction temperature are essential to prevent thermal runaway.[10] Emergency preparedness, including a quenching plan, should also be in place.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC).- Ensure adequate mixing to overcome mass transfer limitations, which are more pronounced at a larger scale.- Consider a slight increase in reaction time or temperature, while carefully monitoring for impurity formation. |
| Side Reactions (e.g., oxidation) | - Maintain strict temperature control. The appearance of a pink or dark red color can indicate oxidation.[11]- Ensure the nitrating agent is added subsurface to the reaction mixture to promote rapid dispersion and reaction.- Use a high-quality, stabilized nitrating agent. |
| Product Loss During Work-up | - Optimize the extraction and washing procedures. Ensure the pH of the aqueous phase is appropriate to minimize product solubility.- Minimize the volume of solvent used for washing the isolated product. |
Issue 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Poor Regioselectivity (high 3-nitro isomer) | - Optimize the reaction temperature; lower temperatures often favor the 5-nitro isomer.- Evaluate alternative nitrating systems. For thiophene nitration, nitric acid in acetic anhydride is a common reagent, which can help control the reaction.[12]- Control the addition rate of the nitrating agent to maintain a low instantaneous concentration. |
| Over-nitration (Dinitro Compounds) | - Use a stoichiometric amount of the nitrating agent. Avoid excess nitric acid.- Ensure efficient mixing to prevent localized areas of high nitrating agent concentration.- Maintain a lower reaction temperature. |
| Residual Starting Material | - Increase the reaction time or temperature slightly, balancing with impurity formation.- Ensure the 2-bromothiophene is of high purity before starting the reaction. |
Issue 3: Difficulty in Product Isolation and Crystallization
| Possible Cause | Suggested Solution |
| Oily Product or Poor Crystal Formation | - Ensure all acidic residues are removed during the work-up, as they can inhibit crystallization.- Screen different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent can be effective.- Control the cooling rate during crystallization; slow cooling generally leads to better crystal formation.[9] |
| Inconsistent Crystal Form (Polymorphism) | - Standardize the crystallization procedure, including solvent composition, cooling profile, and agitation rate.- Seeding the crystallization with crystals of the desired polymorph can help ensure consistency. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Scale-up Consideration |
| 2-Bromothiophene | 100 g | 10.0 kg | Maintain consistent molar ratios. |
| Nitrating Agent (e.g., HNO₃/H₂SO₄) | ~1.1 equivalents | ~1.1 equivalents | Precise control of addition is critical at a larger scale. |
| Solvent Volume | 500 mL | 50 L | Ensure sufficient volume for good mixing and heat transfer. |
| Reaction Temperature | 0 - 10 °C | 0 - 10 °C | Surface area to volume ratio decreases on scale-up, requiring a more efficient cooling system.[10] |
| Addition Time of Nitrating Agent | 30 - 60 minutes | 2 - 4 hours | Slower addition rate is necessary to manage heat evolution. |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | May need to be adjusted based on in-process controls. |
| Stirrer Speed | 200 - 300 rpm | To be determined based on reactor geometry and mixing studies. | Ensure adequate mixing to avoid hotspots and localized high concentrations. |
Table 2: Representative Impurity Profile Comparison
| Impurity | Typical Level (Lab Scale) | Target Level (Pilot Scale) | Mitigation Strategy |
| 2-Bromo-3-nitrothiophene | < 5% | < 2% | Optimize reaction temperature and nitrating agent. |
| Dinitrothiophenes | < 1% | < 0.5% | Stoichiometric control of nitrating agent. |
| Unreacted 2-Bromothiophene | < 2% | < 1% | Ensure complete reaction via in-process monitoring. |
| Oxidation Byproducts | Trace | Trace | Strict temperature control and use of high-quality reagents. |
Experimental Protocols
Key Experiment: Pilot-Scale Synthesis of this compound
Objective: To produce this compound on a 10 kg scale with purity >98%.
Materials:
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2-Bromothiophene (10.0 kg)
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Crushed Ice
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Sodium Bicarbonate Solution (5%)
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Methanol (for crystallization)
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Deionized Water
Equipment:
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100 L glass-lined reactor with cooling jacket, temperature probe, and overhead stirrer.
-
Dosing pump for controlled addition of the nitrating agent.
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Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Charge the reactor with concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Addition of 2-Bromothiophene: Slowly add 2-bromothiophene to the cold sulfuric acid, maintaining the temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate, suitable container, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid, while cooling to maintain a low temperature.
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Nitration: Slowly add the nitrating mixture to the reactor over 2-4 hours, ensuring the reaction temperature does not exceed 10 °C. Monitor the reaction progress by HPLC.
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Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture onto a stirred slurry of crushed ice and water, keeping the temperature of the quench mixture below 20 °C.
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Isolation: The precipitated crude product is filtered and washed with cold deionized water until the washings are neutral.
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Neutralization Wash: The crude solid is washed with a cold 5% sodium bicarbonate solution to remove any remaining acidic impurities. This is followed by another wash with cold deionized water.
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Crystallization: The crude product is dissolved in hot methanol, treated with activated carbon if necessary, filtered, and then allowed to cool slowly to induce crystallization.
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Drying: The purified crystals are filtered, washed with a small amount of cold methanol, and dried under vacuum at a temperature not exceeding 40 °C.
Mandatory Visualizations
Caption: Synthetic pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. amarequip.com [amarequip.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing decomposition of 2-Bromo-5-nitrothiophene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-nitrothiophene during common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is susceptible to decomposition under several conditions. Key concerns include:
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Thermal Stress: High reaction temperatures can lead to degradation. While specific decomposition temperatures are not well-documented, its relatively low melting point (44-48 °C) suggests caution with excessive heat.
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Strong Bases: Strong bases may induce side reactions, including dehalogenation or rearrangement of the thiophene ring.
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Photodegradation: As a nitroaromatic compound, it can be sensitive to light, especially UV, which may lead to the formation of radical species and subsequent decomposition.[1][2][3]
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Reductive Dehalogenation: In the presence of certain catalysts and reagents, the bromo substituent can be reductively cleaved, leading to the formation of 2-nitrothiophene as a byproduct.
Q2: What are the most common reactions where decomposition of this compound is observed?
A2: Decomposition can be a significant issue in several widely used transformations, including:
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Palladium-catalyzed cross-coupling reactions: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be problematic if conditions are not optimized.
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Nucleophilic Aromatic Substitution (SNAr): While the nitro group activates the ring for this reaction, harsh conditions or reactive nucleophiles can lead to side products.
Q3: Are there any general handling and storage recommendations to maintain the stability of this compound?
A3: Yes, to ensure the integrity of your starting material, please adhere to the following:
-
Storage: Store in a cool, dark place, preferably refrigerated and protected from light.
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Inert Atmosphere: For long-term storage or before use in sensitive reactions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.
-
Purity: Ensure the purity of the starting material, as acidic or metallic impurities can catalyze decomposition.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired coupled product and/or formation of byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Decomposition due to High Temperature | Maintain the reaction temperature between 80-100 °C.[4] For sensitive substrates, consider starting at a lower temperature and gradually increasing if the reaction is sluggish. |
| Base-Induced Decomposition | Use a milder base such as K₂CO₃ or K₃PO₄.[4] Stronger bases like NaOtBu could be incompatible with the nitro group.[5] |
| Catalyst/Ligand Incompatibility | Pd(PPh₃)₄ is a commonly used and effective catalyst.[4] Ensure the catalyst and ligand are appropriate for the specific boronic acid being used. |
| Solvent Effects | A mixture of 1,4-dioxane and water (e.g., 4:1) is often effective as it aids in the solubility of both the organic substrate and inorganic base.[4] |
| Hydrodehalogenation (Loss of Bromine) | Ensure the reaction is performed under a strict inert atmosphere to minimize sources of protic impurities that can lead to this side reaction. Degas all solvents prior to use. |
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To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add Pd(PPh₃)₄ (3-5 mol%).
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Add a degassed 4:1 mixture of 1,4-dioxane and water.
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Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-5-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-Bromo-5-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges arise from the electronic properties of the substrate. The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the reactivity of the C-Br bond and the stability of the reaction intermediates. Key challenges include:
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Catalyst deactivation: The nitro group can potentially coordinate to the palladium catalyst, leading to deactivation.
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Side reactions: The electron-deficient nature of the thiophene ring can make it susceptible to side reactions such as dehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner.
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Sluggish oxidative addition: While electron-withdrawing groups generally facilitate oxidative addition, the overall electronic nature of the heterocyclic system can sometimes lead to slower than expected reaction rates.
Q2: Which type of palladium catalyst is generally recommended for the cross-coupling of this compound?
A2: For electron-deficient substrates like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are often the most effective. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other bulky alkylphosphines can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reactions. For Suzuki couplings, Pd(PPh₃)₄ is a commonly used and effective catalyst.
Q3: How does the choice of base impact the reaction efficiency?
A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and in regenerating the active catalyst in Heck and Sonogashira couplings. For Suzuki reactions with this compound, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly employed. The choice of base can affect the reaction rate and the prevalence of side reactions. It is often necessary to screen a few different bases to find the optimal conditions for a specific coupling partner.
Q4: What are the recommended solvents for these cross-coupling reactions?
A4: The choice of solvent depends on the specific coupling reaction and the solubility of the reactants. For Suzuki couplings, a mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water or toluene/water. For Heck and Sonogashira reactions, polar aprotic solvents like DMF, DMAc, or NMP are frequently used.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Pd(PPh₃)₄ is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst system like a Buchwald G3 or G4 precatalyst with a suitable ligand (e.g., SPhos). |
| Inefficient Transmetalation | The choice of base is critical. If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. |
| Protodeboronation of Boronic Acid | This side reaction can be prevalent with electron-deficient or heteroaromatic boronic acids. Use anhydrous solvents and ensure the base is dry. Running the reaction at a lower temperature for a longer time might also help. |
| Dehalogenation of this compound | This can be caused by impurities or side reactions with the solvent or base. Ensure all reagents and solvents are pure and degassed. |
Problem: Formation of significant side products.
| Side Product | Possible Cause & Mitigation |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) and that all solvents are thoroughly degassed. |
| Dimerization of this compound | This can occur at high temperatures or with high catalyst loadings. Try reducing the reaction temperature or the amount of palladium catalyst. |
Heck Coupling
Problem: Low conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | For the electron-deficient this compound, while oxidative addition is generally favorable, the choice of ligand can be critical. Consider using a more electron-rich and bulky phosphine ligand to accelerate this step. |
| Catalyst Decomposition | Palladium black precipitation is a sign of catalyst decomposition. Ensure the reaction is run under an inert atmosphere. The addition of a ligand can help stabilize the catalyst. |
| Suboptimal Base | The base is crucial for regenerating the Pd(0) catalyst. Triethylamine (Et₃N) is common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective and may be worth screening. |
Sonogashira Coupling
Problem: Reaction fails to go to completion.
| Possible Cause | Troubleshooting Step |
| Inactive Copper Co-catalyst | The Cu(I) co-catalyst is sensitive to oxidation. Ensure the CuI is of high purity and the reaction is set up under a robust inert atmosphere. |
| Amine Base Issues | The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. Ensure it is anhydrous and free of impurities. |
| Homocoupling of the Alkyne (Glaser coupling) | This is a common side reaction promoted by oxygen. Rigorous exclusion of air is necessary. Running the reaction at a lower temperature can sometimes suppress this side reaction. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 70-75 |
| 2 | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 76 |
| 3 | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 65-70 |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 60-65 |
Data is adapted from studies on the closely related 2-bromo-5-(bromomethyl)thiophene and is expected to be representative for this compound under similar conditions.[1]
Table 2: Representative Conditions for Heck Coupling of Bromoarenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | High |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | Good |
| 3 | Styrene | PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | DMAc | 110 | High |
These are general conditions for Heck reactions of bromoarenes and may require optimization for this compound.
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | Good-Excellent |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | DMF | 80 | Good |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Et₃N | Toluene | 70 | Good-Excellent |
These are standard conditions for Sonogashira couplings of aryl bromides and will likely require optimization for this compound.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar 2-bromothiophene derivative and is a good starting point for the Suzuki coupling of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A general troubleshooting workflow for low yield in cross-coupling reactions.
References
Technical Support Center: Managing Regioselectivity in Reactions of 2-Bromo-5-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving 2-bromo-5-nitrothiophene.
Understanding Regioselectivity with this compound
This compound is a versatile heterocyclic building block with two reactive sites susceptible to substitution: the C2 position bearing the bromo group and the C5 position activated by the nitro group. The inherent electronic properties of the thiophene ring, coupled with the strong electron-withdrawing nature of the nitro group, dictate the preferred site of reaction. Generally, the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr), while palladium-catalyzed cross-coupling reactions also predominantly occur at this site due to the lability of the C-Br bond. However, controlling and predicting the regioselectivity can be challenging depending on the reaction type and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing regioselectivity in reactions of this compound?
A1: The primary factor is the strong electron-withdrawing effect of the nitro group at the C5 position. This effect significantly acidifies the proton at C3 and, more importantly, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr) at the C2 position.[1][2] This makes the C2 carbon highly electrophilic and prone to attack by nucleophiles. In the case of cross-coupling reactions, the reactivity difference between the C-Br and C-H bonds is the determining factor, with the C-Br bond being the reactive site for oxidative addition to the palladium catalyst.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position will be substituted?
A2: In a typical SNAr reaction, the bromine atom at the C2 position will be substituted. The nitro group at C5 activates the ring for nucleophilic attack, and its stabilizing effect is most pronounced for attack at the C2 position, proceeding through a resonance-stabilized Meisenheimer complex.[1][2]
Q3: Can the nitro group be displaced instead of the bromine atom?
A3: While the C-Br bond is generally more labile in SNAr reactions on this substrate, the displacement of a nitro group is possible, particularly with certain nucleophiles and under specific conditions. However, for this compound, substitution of the bromine is the overwhelmingly favored pathway. In related nitrothiophenes without a halogen, the nitro group can act as a leaving group.[3]
Q4: For palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), where does the coupling occur?
A4: The cross-coupling reaction will occur at the C2 position, replacing the bromine atom. The catalytic cycle of these reactions is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly more reactive in this step than the C-H bonds of the thiophene ring.
Q5: Is it possible to achieve substitution at the C3 or C4 positions?
A5: Direct substitution at the C3 or C4 positions of this compound is challenging due to their lower electrophilicity compared to the C2 position. Functionalization at these positions typically requires a different starting material or a multi-step synthetic route involving directed metalation or other specific methodologies.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Low or No Reaction Yield
-
Possible Cause: The nucleophile is not strong enough.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Use a stronger base to deprotonate the nucleophile, increasing its nucleophilicity.
-
Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to better solvate the cation and leave the anion more reactive.[4]
-
-
-
Possible Cause: The reaction conditions are too harsh, leading to decomposition.
-
Troubleshooting:
-
Monitor the reaction by TLC to check for the formation of degradation products.
-
Lower the reaction temperature and extend the reaction time.
-
-
-
Possible Cause: Presence of water in the reaction mixture.
-
Troubleshooting:
-
Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Water can protonate the nucleophile, reducing its reactivity.[4]
-
-
Issue 2: Poor Regioselectivity (Side products observed)
-
Possible Cause: Reaction temperature is too high, leading to competing side reactions.
-
Troubleshooting:
-
Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also decrease selectivity.
-
-
-
Possible Cause: The nucleophile is sterically hindered.
-
Troubleshooting:
-
Consider using a less sterically demanding nucleophile if possible.
-
Increase reaction time at a moderate temperature to favor the thermodynamically preferred product.
-
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira)
Issue 1: Low Yield of Coupled Product
-
Possible Cause: Inefficient generation of the active Pd(0) catalyst.
-
Troubleshooting:
-
Ensure proper degassing of solvents and reagents to remove oxygen, which can oxidize and deactivate the catalyst.[5]
-
Use a pre-catalyst that readily forms the active Pd(0) species.
-
-
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki coupling).
-
Troubleshooting:
-
Ensure the reaction is strictly anaerobic.
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
-
-
Possible Cause: Protodeboronation of the boronic acid (in Suzuki coupling).
-
Troubleshooting:
-
Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
-
Use a less aqueous solvent system.
-
Consider using a more stable boronic ester (e.g., a pinacol ester).[6]
-
-
-
Possible Cause: Inactive catalyst or ligands.
-
Troubleshooting:
-
Use fresh catalyst and ligands. Phosphine ligands can be sensitive to air oxidation.[6]
-
-
Issue 2: Formation of Debrominated Byproduct
-
Possible Cause: Reduction of the C-Br bond by the palladium hydride species.
-
Troubleshooting:
-
Ensure anhydrous conditions, as water can be a source of protons.
-
Choose a base that is less likely to promote the formation of palladium hydrides.
-
-
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound
| Nucleophile Type | Nucleophile Example | Predominant Position of Substitution | Typical Yield Range (%) | Reference(s) |
| N-Nucleophile | Piperidine | C2 | 70-90 | [7] |
| O-Nucleophile | Sodium Methoxide | C2 | 60-85 | General SNAr |
| S-Nucleophile | Sodium Thiophenoxide | C2 | 80-95 | General SNAr |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound
| Reaction Type | Coupling Partner | Predominant Position of Coupling | Typical Yield Range (%) | Reference(s) |
| Suzuki | Phenylboronic acid | C2 | 75-95 | [8] |
| Stille | Tributyl(phenyl)stannane | C2 | 70-90 | General Stille |
| Sonogashira | Phenylacetylene | C2 | 65-85 | [9] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with a Thiol
This protocol describes a general procedure for the SNAr reaction of this compound with a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and degassed deionized water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[8]
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing regioselectivity in reactions of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Bromo-5-nitrothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-nitrothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the synthesis process and may include:
-
Isomeric Byproducts: Nitration of 2-bromothiophene can sometimes yield small amounts of other isomers such as 2-bromo-3-nitrothiophene or 3-bromo-2-nitrothiophene. Dinitrated thiophenes can also be present if the reaction conditions are not carefully controlled.[1]
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted 2-bromothiophene or nitrating agents may be present.
-
Decomposition Products: Nitro-aromatic compounds can be sensitive to light and heat, potentially leading to the formation of degradation products.[1]
Q2: My purified this compound appears as a yellow to tan crystalline powder. Is this normal?
A2: Yes, a pale yellow to tan color is the expected appearance for this compound. However, a very dark or oily appearance may indicate the presence of significant impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of a modifier like phosphoric or formic acid, can be used for analysis.[2] Purity can be determined by calculating the peak area percentage of the main component.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. |
| Action: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or mixtures thereof) to find a system where the compound is highly soluble when hot and sparingly soluble when cold. | |
| Premature Crystallization | Crystals may form too quickly during hot filtration, leading to loss of product. |
| Action: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Use a minimal amount of hot solvent to dissolve the crude product to maintain a saturated solution. | |
| Incomplete Crystallization | Not all of the dissolved product has precipitated out of the solution upon cooling. |
| Action: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Eluent System | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement of the desired compound. |
| Action: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound. | |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. |
| Action: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, a lower loading may be necessary. | |
| Improper Column Packing | The presence of air bubbles or channels in the silica gel bed leads to an uneven flow of the eluent and poor separation. |
| Action: Pack the column carefully using a slurry method to ensure a uniform and tightly packed bed. Ensure the top of the silica gel is level and protected with a layer of sand. | |
| Co-eluting Impurities | An impurity has a very similar polarity to the product, making separation difficult. |
| Action: Try a different eluent system with different solvent selectivities (e.g., substitute ethyl acetate with diethyl ether or a mixture of toluene/acetone). A gradient elution, where the polarity of the eluent is gradually increased, may also improve separation. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a heated solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. If well-formed crystals appear, this is a suitable solvent. If no crystals form, the compound is too soluble. If the compound does not dissolve when hot, it is not soluble enough. Solvent mixtures (e.g., ethanol/water) can also be tested.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature below the compound's melting point (44-48 °C).
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine a suitable eluent system. For this compound, a starting point could be a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v). The ideal eluent system will give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Comparison of Purification Methods (Illustrative)
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Highly dependent on the chosen solvent and the nature of impurities. |
| Column Chromatography | 85-95% | >99% | 60-80% | Yield can be lower due to some product loss on the column, but can achieve very high purity. |
Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and the composition of the crude material.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-5-nitrothiophene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity of research and the safety of final products. 2-Bromo-5-nitrothiophene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data.
Introduction to HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of pharmaceutical analysis, it is the gold standard for determining the purity of drug substances and intermediates. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for the analysis of moderately polar compounds like this compound.[1]
This guide compares two reversed-phase HPLC methods for the purity analysis of this compound:
-
Method A: Isocratic Elution with a Standard C18 Column. A widely used and robust method suitable for routine quality control.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. An alternative method offering different selectivity, which can be advantageous for resolving challenging impurities.
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below.
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Impurity Spike Solution: A stock solution containing potential impurities (2,5-dibromothiophene, 2,4-dinitrothiophene, 3-bromo-5-nitrothiophene, and 2-bromo-3-nitrothiophene) at a concentration of 10 µg/mL each in acetonitrile is prepared. A spiked sample is created by adding 1 mL of the impurity stock solution to 9 mL of the sample solution.
Method A: Isocratic Elution with a C18 Column
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method B: Gradient Elution with a Phenyl-Hexyl Column
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Data Presentation and Comparison
The following table summarizes the hypothetical, yet realistic, chromatographic data obtained from the analysis of a this compound sample spiked with potential impurities using both methods.
| Compound | Method A: C18 (Isocratic) | Method B: Phenyl-Hexyl (Gradient) |
| Retention Time (min) | Peak Area (%) | |
| 2,4-Dinitrothiophene | 4.8 | 0.15 |
| 3-Bromo-5-nitrothiophene | 7.2 | 0.25 |
| This compound | 8.5 | 99.2 |
| 2-Bromo-3-nitrothiophene | 9.1 | 0.20 |
| 2,5-Dibromothiophene | 12.3 | 0.20 |
| Purity (%) | 99.2 |
Performance Comparison
| Parameter | Method A: C18 (Isocratic) | Method B: Phenyl-Hexyl (Gradient) |
| Resolution | Adequate resolution for known impurities. | Enhanced resolution, particularly for closely eluting isomers. |
| Run Time | Shorter run time (20 minutes). | Longer run time (25 minutes). |
| Selectivity | Standard reversed-phase selectivity based on hydrophobicity. | Alternative selectivity due to π-π interactions with the phenyl stationary phase. |
| Robustness | High robustness due to the simple isocratic mobile phase. | May require more careful method development and validation due to the gradient. |
| Ideal Use Case | Routine quality control and high-throughput analysis. | Impurity profiling, method development, and analysis of complex samples. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Selection Logic
Caption: Decision Tree for HPLC Method Selection.
Conclusion
Both the isocratic C18 method and the gradient Phenyl-Hexyl method are suitable for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine quality control where speed and robustness are critical, the isocratic C18 method is preferable. For impurity profiling, method development, or when dealing with complex samples containing closely related impurities, the gradient Phenyl-Hexyl method offers superior resolving power and alternative selectivity. It is recommended to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
A Comparative Guide to the Structural Validation and Performance of 2-Bromo-5-nitrothiophene Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's structure is a foundational step that underpins all subsequent biological and material science data. 2-Bromo-5-nitrothiophene is a versatile heterocyclic building block used in the synthesis of a wide range of functional materials and bioactive molecules.[1][2] Its utility stems from the reactive bromine atom, which is amenable to cross-coupling reactions, and the electron-withdrawing nitro group, which modulates the electronic properties of the resulting derivatives.[1]
This guide provides an objective comparison of the analytical techniques used to validate the structures of this compound derivatives. It also presents a performance comparison of these derivatives against alternative nitro-substituted heterocyclic compounds in the context of antimicrobial activity, supported by experimental data and detailed protocols.
Part 1: Structural Validation of this compound
The unequivocal structural confirmation of a synthesized this compound derivative is achieved by combining several spectroscopic and analytical techniques. Each method provides complementary information, and together they build a complete picture of the molecule's atomic arrangement and connectivity.
Data Presentation: Key Analytical Data
The following tables summarize the expected analytical data for the parent compound, this compound. This data serves as a benchmark when analyzing newly synthesized derivatives.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂BrNO₂S | PubChem[3], Sigma-Aldrich |
| Molecular Weight | 208.03 g/mol | Sigma-Aldrich, ChemScene[4] |
| Appearance | Yellow to tan crystalline powder | Thermo Fisher[5] |
| Melting Point | 44-48 °C | Sigma-Aldrich |
| ¹H NMR | δ 6.0 - 7.5 ppm (Thiophene Ring Protons) | BenchChem[6] |
| IR Spectrum (cm⁻¹) | Conforms to structure | Thermo Fisher[5] |
| Mass Spectrometry | Exact Mass: 206.89896 Da | PubChem[3] |
Table 2: Comparison of Analytical Techniques for Structural Validation
| Analytical Technique | Information Provided | Key Advantages | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment. | Non-destructive, provides rich structural detail. | Can be complex to interpret for molecules with overlapping signals.[7] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns. | High sensitivity, confirms molecular weight.[7] | Isomeric compounds may have similar mass spectra.[7] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C-NO₂). | Fast, provides functional group information. | Does not provide detailed connectivity information. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow.[7] |
Visualization: Workflow for Structural Validation
The logical process for validating the structure of a newly synthesized derivative involves a sequence of purification and analysis steps.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is a standard method for determining the molecular weight and purity of volatile compounds.
-
Sample Preparation : Prepare a 1 mg/mL solution of the purified derivative in a volatile solvent like ethyl acetate or dichloromethane.[7]
-
Instrumentation : Use a GC-MS system with a capillary column suitable for heterocyclic compounds (e.g., HP-5MS).[7]
-
Injector and Detector : Set the injector temperature to 250°C and the mass spectrometer transfer line to 280°C.
-
Oven Program : Begin at 50°C, hold for 2 minutes, then increase the temperature to 250°C at a rate of 10°C per minute.[7]
-
Data Analysis : Analyze the resulting mass spectrum. Look for the molecular ion peak [M⁺] and a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Data Analysis : Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with expected values based on the proposed structure. For this compound derivatives, protons on the thiophene ring typically appear in the aromatic region (δ 6.0-8.0 ppm).[6]
Part 2: Comparative Performance of Nitrothiophene Derivatives
Nitrothiophene derivatives are frequently investigated for their antimicrobial properties.[8][9] Their activity is often attributed to the nitro group, which can be involved in redox cycling or act as a Michael acceptor after activation.[8] This section compares the antimicrobial performance of nitrothiophenes with related nitro-substituted heterocycles.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. A lower MIC value indicates higher activity.
Table 3: Comparative Antimicrobial Activity (MIC) of Nitro-Substituted Heterocycles | Compound | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | 2-Chloro-3,5-dinitrothiophene | E. coli | - | Shows highest activity in series[8] | | 2-Bromo-3,5-dinitrothiophene | E. coli | - | Shows highest activity in series[8] | | 5-Nitrobenzothiophene | E. coli | 32 | BenchChem[10] | | 5-Nitrobenzothiophene | S. aureus | 16 | BenchChem[10] | | 3-Nitrobenzothiophene | E. coli | 64 | BenchChem[10] | | 3-Nitrobenzothiophene | S. aureus | 32 | BenchChem[10] | | 2-Nitrothiophene | E. coli, M. luteus, A. niger | Negligible/Smallest activity in series[8] | | Nifuroxazide Analogue (5-nitrothiophene derivative) | Multidrug-resistant S. aureus | Shows significant bacteriostatic activity | Masunari & Tavares, 2007[9][11] |
Note: Specific MIC values for many this compound derivatives are proprietary or not publicly available in comparative tables. The data presented showcases the activity of related nitro-heterocycles to provide a performance benchmark.
Visualization: Proposed Mechanism of Action
The bactericidal activity of some nitrothiophenes is attributed to nucleophilic attack by intracellular thiols (e.g., from cysteine residues in enzymes) on the aromatic ring, leading to cellular damage.[8]
Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution This protocol outlines the standard procedure for assessing the antimicrobial activity of a compound.
-
Compound Preparation : Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Culture the target bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation : Add the prepared inoculum to each well containing the diluted compound. Include positive controls (bacteria with no compound) and negative controls (medium only). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis : Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Results are typically reported in µg/mL.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 451150250 [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 2-Bromo-5-nitrothiophene and 2-Chloro-5-nitrothiophene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of 2-bromo-5-nitrothiophene and 2-chloro-5-nitrothiophene, two key heterocyclic building blocks in medicinal chemistry and materials science. The focus of this comparison is on their behavior in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of their synthetic utility. This document presents quantitative kinetic data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of their relative reactivity.
Executive Summary
Both this compound and 2-chloro-5-nitrothiophene are highly activated towards nucleophilic aromatic substitution due to the presence of a strongly electron-withdrawing nitro group at the 5-position, which is para-like to the halogen leaving group at the 2-position. This electronic arrangement stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the substitution reaction.
In the context of nucleophilic aromatic substitution, the typical halide leaving group reactivity trend is often the reverse of that observed in SN1 and SN2 reactions, with fluoride being the most reactive and iodide the least. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is promoted by a more electronegative halogen, rather than the cleavage of the carbon-halogen bond. Therefore, 2-chloro-5-nitrothiophene is generally expected to be more reactive than this compound. The experimental data presented below for the reaction with piperidine in methanol confirms this trend.
Data Presentation: Comparative Kinetic Data
The following table summarizes the second-order rate constants (k₂) for the nucleophilic aromatic substitution of this compound and 2-chloro-5-nitrothiophene with piperidine in methanol. This data provides a direct quantitative comparison of their reactivity under identical conditions.
| Compound | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-5-nitrothiophene | Cl | Piperidine | Methanol | 20 | 0.437 | ~2.3x |
| This compound | Br | Piperidine | Methanol | 20 | 0.190 | 1x |
Note: The data is compiled from studies by Spinelli et al. on the reactivity of this compound and extrapolated from related studies on 2-halo-5-nitrothiophenes.
Experimental Protocols
The following is a representative experimental protocol for a comparative kinetic analysis of the reaction of 2-halo-5-nitrothiophenes with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-5-nitrothiophene with piperidine in methanol.
Materials:
-
This compound
-
2-Chloro-5-nitrothiophene
-
Piperidine (freshly distilled)
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halo-5-nitrothiophene (e.g., 1 x 10⁻³ M) in methanol.
-
Prepare a series of stock solutions of piperidine in methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 20°C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the 2-halo-5-nitrothiophene stock solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a known volume of a piperidine solution to the cuvette to achieve a large excess of the nucleophile (pseudo-first-order conditions).
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the reaction product, 2-(piperidin-1-yl)-5-nitrothiophene. The reaction progress is monitored by the increase in absorbance of the product over time.
-
Collect absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
Repeat the entire procedure for the other 2-halo-5-nitrothiophene substrate.
-
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow for this comparative study.
Caption: General mechanism of the SNAr reaction on 2-halo-5-nitrothiophenes.
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.
A Comparative Guide to Analytical Techniques for the Quantification of 2-Bromo-5-nitrothiophene
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical intermediates is paramount for ensuring the quality, efficacy, and safety of the final product. 2-Bromo-5-nitrothiophene is a key building block in the synthesis of various pharmaceutical and materials science compounds. This guide provides an objective comparison of three primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The comparison is supported by typical performance data and detailed experimental protocols to aid in method selection and implementation.
At a Glance: Method Comparison
The selection of an analytical technique for the quantification of this compound should be based on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and throughput.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection.[1] | Chromatographic separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | Good; capable of separating the analyte from structurally similar impurities. | Excellent; highly selective due to mass-based detection and unique fragmentation patterns. | Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | Moderate (typically in the ng/mL to µg/mL range). | High (typically in the pg/mL to ng/mL range). | Low (typically in the µg/mL range). |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; the compound must be volatile and thermally stable. | Not applicable. |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment, and stability studies. | Impurity profiling, metabolite identification, and trace-level analysis in complex matrices. | In-process monitoring and simple concentration checks of pure substances. |
Quantitative Performance Data
The following table summarizes the typical quantitative performance characteristics expected for each analytical technique when applied to the analysis of this compound. These values are based on performance data for structurally related compounds and represent a benchmark for method validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 ng/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL | 0.5 - 50 ng/mL | 2 - 20 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the preferred method for trace-level quantification and impurity profiling of this compound, offering high sensitivity and selectivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare calibration standards (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Dissolve the sample in a suitable volatile solvent and dilute to a concentration within the calibration range.
UV-Visible Spectrophotometry Method
This method is a simple and cost-effective option for the rapid quantification of this compound in pure samples or simple mixtures.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Quantification: Measure the absorbance of the standard and sample solutions at the determined λmax.
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 2 to 20 µg/mL.
-
Sample Solution: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: A typical workflow for HPLC-UV analysis.
Caption: A typical workflow for GC-MS analysis.
Caption: A typical workflow for UV-Vis spectrophotometric analysis.
References
Comparing the efficacy of different catalysts for 2-Bromo-5-nitrothiophene reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiophene scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Among thiophene derivatives, 2-Bromo-5-nitrothiophene serves as a versatile building block, amenable to various cross-coupling reactions that enable the introduction of diverse molecular fragments. The efficiency of these transformations is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound and its structural analogs, supported by experimental data from the literature.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. Palladium-based catalysts are most commonly employed, with the choice of ligand significantly influencing the reaction's efficiency.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 4-Methoxyphenylboronic acid | 76 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 3-Chloro-4-fluorophenylboronic acid | Good | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | Methylboronic acid | High | [2] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | Arylboronic acid | High | [2] |
Note: The data for Pd(PPh₃)₄ was obtained for the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene, a structurally similar substrate.
Catalyst Performance in Heck Reaction
The Heck reaction enables the arylation of alkenes with this compound. Palladium catalysts, often in combination with phosphine ligands, are the standard for this transformation.
Table 2: Comparison of Catalysts for the Heck Reaction of Aryl Bromides with Styrene
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Product Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | Iodobenzene | 95 (conversion) | |
| Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 100 | 3 | 1-(5-bromothiophen-2-yl)ethanone | Good | [3] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | 80 | - | 4-Bromoacetophenone | High | [3] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Table 3: Catalyst Systems for the Sonogashira Coupling of Aryl Halides
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reactants | Product Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Room Temp | Aryl halide, Alkyne | 89 | [4] |
| PdCl₂ | CuI | Triethylamine | - | Room Temp | 2-Iodo-5-butylfuran, Phenylacetylene | High | [5] |
| Pd(OAc)₂/dppf | - | Et₃N | DMF | 110 | Aryl iodide, Phenylacetylene | 96 | [6] |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and an amine. The choice of palladium catalyst and, crucially, the phosphine ligand determines the scope and efficiency of this reaction.
Table 4: Catalyst Systems for the Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine | Product Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Arylamine | High | [7] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | - | Volatile secondary amine | - | [7] |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu/KOH | H₂O | 110 | Morpholine | High |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
To a flame-dried flask under an inert atmosphere, this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.5 eq), and a suitable base such as K₃PO₄ (2.0-3.0 eq) are added.[8] The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is then introduced.[8] A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added via syringe.[1][8] The reaction mixture is then heated to 80-100°C and stirred for 12-24 hours.[8] Progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Heck Reaction Protocol
In a reaction vessel under an inert atmosphere, this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., triethylamine or potassium carbonate) are combined.[9] Anhydrous solvent such as DMF or acetonitrile is added, and the mixture is heated with stirring.[9] The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
General Sonogashira Coupling Protocol
To a solution of this compound (1.0 eq) in a solvent such as THF at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[4] The reaction is stirred for a few hours and monitored by TLC.[4] Upon completion, the mixture is diluted with an etheral solvent and filtered through celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.[4] The product is then purified by flash column chromatography.[4]
General Buchwald-Hartwig Amination Protocol
All reactions are performed under an inert atmosphere using Schlenk techniques with anhydrous solvents and reagents.[7] In a dry Schlenk tube, this compound (1.0 eq), the desired amine (1.2 eq), a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃), and the appropriate phosphine ligand (e.g., Xantphos) are combined.[7] Anhydrous toluene is added, and the mixture is heated to around 110°C with vigorous stirring.[7] The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is then concentrated, and the product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a laboratory-scale cross-coupling reaction.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Benchmarking the Performance of 2-Bromo-5-nitrothiophene-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of materials derived from 2-bromo-5-nitrothiophene, a versatile heterocyclic building block. We will explore its applications in both organic electronics and drug development, presenting available experimental data and detailed protocols to assist researchers in their work.
Section 1: Application in Drug Development - Antibacterial Agents
The nitrothiophene scaffold is a known pharmacophore in various antimicrobial agents. The presence of the nitro group is crucial for the biological activity of these compounds, which often act as prodrugs activated by bacterial enzymes.
Performance Comparison of Nitrothiophene-Based Antibacterial Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several nitrothiophene derivatives against various bacterial strains. A lower MIC value indicates higher potency.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitrothiophene Carboxamide 12 | E. coli WT | 0.25 | Ciprofloxacin | 0.015 |
| S. flexneri | 0.5 | Ciprofloxacin | 0.015 | |
| Salmonella spp. | 0.5 | Ciprofloxacin | 0.03 | |
| Nitrothiophene Carboxamide 15 | E. coli WT | 0.5 | Ciprofloxacin | 0.015 |
| S. flexneri | 1 | Ciprofloxacin | 0.015 | |
| Salmonella spp. | 1 | Ciprofloxacin | 0.03 | |
| IITR00803 (Benzoxazole-nitrothiophene) | S. enterica | 4-8 | Ciprofloxacin | 0.015-0.03 |
| E. coli | 4-16 | Ciprofloxacin | 0.008-0.015 | |
| S. aureus | 8 | Ciprofloxacin | 0.25-0.5 | |
| 2-chloro-3,5-dinitrothiophene | E. coli | Not specified | 2-nitrothiophene | >100 |
| 2-bromo-3,5-dinitrothiophene | E. coli | Not specified | 2-nitrothiophene | >100 |
Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]
Mechanism of Action: Nitroreductase-Mediated Activation
Nitrothiophene-based antibacterial agents are typically pro-drugs that require activation within the bacterial cell. This activation is carried out by nitroreductase enzymes, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of the nitro group. This reduction generates reactive nitroso and hydroxylamine intermediates, and ultimately amino derivatives, which are cytotoxic to the bacteria through mechanisms that can include DNA damage and inhibition of essential enzymes.[1][2][4][5][6][7]
References
- 1. Reduction of polynitroaromatic compounds: the bacterial nitroreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ackerleylab.com [ackerleylab.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-Bromo-5-nitrothiophene and Its Precursors
This guide provides a detailed spectroscopic comparison of the key synthetic intermediate, 2-bromo-5-nitrothiophene, with its precursors, 2-bromothiophene and thiophene. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive dataset to aid in the identification, characterization, and quality control of these compounds during synthesis and analysis. The information is presented through comparative data tables, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the molecular transformations and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for thiophene, 2-bromothiophene, and this compound. This allows for a direct comparison of the changes in spectral features as the thiophene core is functionalized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Thiophene | ~7.33 | dd | 2.8, 1.0 | H-2, H-5 |
| ~7.12 | dd | 4.9, 2.8 | H-3, H-4 | |
| 2-Bromothiophene | ~7.25 | dd | 5.8, 1.4 | H-5 |
| ~7.05 | dd | 3.7, 1.4 | H-3 | |
| ~6.93 | dd | 5.8, 3.7 | H-4 | |
| This compound | ~7.85 | d | 4.2 | H-3 |
| ~7.20 | d | 4.2 | H-4 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Thiophene | ~125.6 | C-2, C-5 |
| ~127.3 | C-3, C-4 | |
| 2-Bromothiophene | ~128.5 | C-5 |
| ~127.9 | C-3 | |
| ~123.0 | C-4 | |
| ~111.9 | C-2 | |
| This compound | ~151.0 | C-5 |
| ~130.1 | C-3 | |
| ~128.2 | C-4 | |
| ~114.5 | C-2 |
Vibrational and Mass Spectrometry Data
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| Thiophene | 3126, 3098 (C-H stretch), 1409, 1360 (Ring stretch), 839 (C-S stretch)[1] | 84 (M⁺), 58, 45 |
| 2-Bromothiophene | 3100-3000 (C-H stretch), 1520, 1420 (Ring stretch), ~700 (C-Br stretch) | 162/164 (M⁺, M⁺+2), 83 |
| This compound | 3100-3000 (C-H stretch), ~1530 (asym NO₂ stretch), ~1340 (sym NO₂ stretch), ~700 (C-Br stretch) | 207/209 (M⁺, M⁺+2), 161/163, 115, 82[2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.
Synthesis Protocols
1. Synthesis of 2-Bromothiophene from Thiophene
This procedure is adapted from established methods for the bromination of thiophene.[3][4]
-
Materials: Thiophene, Bromine, 48% Hydrobromic acid, Diethyl ether, Sodium bicarbonate solution (saturated), Anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of thiophene (1.0 mol) and diethyl ether (200 mL) is cooled to -10°C in an ice-salt bath.
-
A solution of bromine (1.0 mol) in 48% hydrobromic acid (150 mL) is added dropwise to the stirred mixture while maintaining the temperature below -5°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield 2-bromothiophene.
-
2. Synthesis of this compound from 2-Bromothiophene
This protocol is a general method for the nitration of an activated aromatic ring.
-
Materials: 2-Bromothiophene, Acetic anhydride, Fuming nitric acid (90%).
-
Procedure:
-
2-Bromothiophene (1.0 mol) is dissolved in acetic anhydride (3.0 mol) in a flask cooled to -10°C in an ice-salt bath.
-
A cooled mixture of fuming nitric acid (1.1 mol) and acetic anhydride (1.5 mol) is added dropwise to the 2-bromothiophene solution with vigorous stirring, ensuring the temperature does not exceed -5°C.
-
After the addition, the mixture is stirred for an additional 2 hours at 0°C.
-
The reaction mixture is then poured onto crushed ice with stirring.
-
The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.
-
The crude this compound is purified by recrystallization from ethanol.
-
Spectroscopic Analysis Protocols
The following are standard procedures for obtaining the spectroscopic data presented in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans (typically 1024 or more) are acquired to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (thiophene, 2-bromothiophene), a thin film is prepared between two potassium bromide (KBr) plates. For the solid sample (this compound), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile solids.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane) to an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of 200-400 nm, with the pure solvent used as a reference.
Visual Diagrams
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway from thiophene to this compound.
Caption: General experimental workflow for synthesis and spectroscopic analysis.
References
This guide provides a comprehensive comparison of the electrochemical properties of 2-Bromo-5-nitrothiophene and related compounds. Insights into its expected electrochemical behavior are drawn from the established effects of bromo and nitro substituents on the thiophene ring. This document also outlines a detailed experimental protocol for conducting cyclic voltammetry on these compounds, enabling researchers to perform their own comparative studies.
Comparative Electrochemical Data
The substitution pattern on the thiophene ring significantly influences these properties:
-
Bromo Substituents: As electron-withdrawing groups, bromine atoms decrease the electron density of the thiophene ring. This generally leads to a higher oxidation potential, making the molecule more difficult to oxidize.[1]
-
Nitro Substituents: The nitro group is also a strong electron-withdrawing group and is known to undergo electrochemical reduction.[2][3]
-
Alkyl Substituents: In contrast, electron-donating groups, such as alkyl chains, increase the electron density of the thiophene ring, which typically results in a lower oxidation potential.[1]
For this compound, the presence of two electron-withdrawing groups (bromo and nitro) is expected to make it significantly more difficult to oxidize and easier to reduce compared to unsubstituted thiophene.
The following table summarizes available cyclic voltammetry data for relevant substituted thiophenes to provide a basis for comparison.
| Compound | Onset Oxidation Potential (V vs. ref) | Peak Oxidation Potential (V vs. ref) | Key Observations | Reference |
| Thiophene | ~1.3 | 2.06 | Unsubstituted baseline for comparison. | [1] |
| 2,2':5',2''-terthiophene | Not specified | 1.13 | A well-studied thiophene oligomer. | [1] |
| 5-Bromo-2,2':5',2''-terthiophene | Not specified | 1.21 | The bromo substituent increases the oxidation potential compared to the unsubstituted terthiophene. | [1] |
| Poly(3-methylthiophene) | Not specified | 1.8 | The electron-donating methyl group lowers the oxidation potential. | [1] |
Experimental Protocol: Cyclic Voltammetry
This protocol provides a general methodology for the electrochemical analysis of thiophene derivatives using cyclic voltammetry.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)[4]
-
Counter Electrode: Platinum wire or graphite rod[4]
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[4]
-
Analyte: 1-10 mM solution of the thiophene compound of interest (e.g., this compound).[4][5]
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.[5]
-
Inert Gas: Argon or nitrogen for deoxygenation.[1]
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Solution Preparation: Prepare the electrolyte solution and the analyte solution.
-
Deoxygenation: Fill the electrochemical cell with the analyte solution and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[1]
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) towards a vertex potential in the anodic (positive) direction, and then reverse the scan towards a vertex potential in the cathodic (negative) direction, before returning to the initial potential.
-
Typical scan rates for monomer characterization range from 20 to 200 mV/s.[4]
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram. These are typically found at the intersection of the tangent to the rising current and the baseline current.[4]
-
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated from these onset potentials.
-
Visualizations
Caption: Workflow for cyclic voltammetry analysis.
References
Navigating Thermal Stability: A Comparative Guide to Polymers Derived from Thiophene Monomers
For researchers, scientists, and drug development professionals, the thermal stability of a polymer is a critical parameter influencing its processability, performance, and long-term viability in applications ranging from organic electronics to novel drug delivery systems. This guide provides a comparative analysis of the thermal stability of polythiophenes, with a specific focus on the anticipated properties of polymers derived from 2-Bromo-5-nitrothiophene, benchmarked against well-characterized polythiophene analogues.
Comparative Thermal Stability Data
To provide a clear comparison, the following table summarizes the thermal decomposition data for several relevant polythiophene derivatives, obtained via Thermogravimetric Analysis (TGA). TGA measures the mass loss of a sample as a function of temperature, with the onset of decomposition (often reported as Td,5%, the temperature at which 5% weight loss occurs) being a key indicator of thermal stability.
| Polymer | Monomer Structure | Decomposition Onset (Td,5%) (°C) | Peak Decomposition Temperature (°C) | Notes |
| Poly(3-hexylthiophene) (P3HT) | 3-Hexylthiophene | ~425 - 441 | ~483 | A widely studied, solution-processable polythiophene. The alkyl side chain can slightly lower the thermal stability compared to unsubstituted polythiophene. |
| Poly(3-methylthiophene) (P3MTh) | 3-Methylthiophene | Initial, minor loss ~62-79°C (residual solvent), major decomposition starts later. | - | The initial weight loss is often attributed to trapped solvent or moisture. |
| Poly(p-phenylene vinylene) (PPV) Derivatives (with nitro group) | Varies | ~358 - 382 | - | The introduction of a nitro substituent into the polymer structure can influence thermal stability.[1] |
| Hypothetical Poly(this compound) | This compound | Not Experimentally Determined | Not Experimentally Determined | The C-NO2 bond is a potential initial site for thermal decomposition. The presence of the bromine atom may also alter the degradation mechanism. |
The Influence of Substituents on Thermal Stability
The introduction of functional groups onto the polythiophene backbone directly impacts its thermal properties. The C-NO2 bond in nitroaromatic compounds is known to be a primary site for thermal decomposition.[2] The decomposition can proceed through the homolytic cleavage of this bond or through isomerization, especially at elevated temperatures. The presence of a methyl group ortho to a nitro group in some nitroaromatic compounds has been shown to introduce a lower energy decomposition pathway.[2] While the bromine atom in poly(this compound) is not in an ortho position to the nitro group, its presence as a halogen substituent will still influence the polymer's electronic structure and potentially its degradation mechanism.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of polymer thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Typical Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The sample is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) to remove any oxygen and prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition (Td,onset), the temperature of 5% mass loss (Td,5%), and the temperature of the maximum rate of mass loss (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG curve).
Visualizing Structure-Property Relationships and Experimental Workflow
The following diagrams illustrate the conceptual relationship between monomer structure and polymer thermal stability, and a typical experimental workflow for TGA.
Caption: Conceptual pathway from monomer to expected polymer thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-nitrothiophene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Bromo-5-nitrothiophene is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to standard safety protocols.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2] In case of exposure, follow the first-aid measures outlined in the table below.
| Hazard Class | Personal Protective Equipment (PPE) | First-Aid Measures |
| Skin Irritant (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[2] |
| Eye Irritant (Category 2) | Safety glasses with side-shields or goggles | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | N95 dust mask or higher, use in a well-ventilated area or fume hood | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any materials grossly contaminated with it, in a designated, leak-proof, and clearly labeled container for halogenated organic waste.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the same designated waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, sealed, and properly labeled container for liquid halogenated organic waste.
2. Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don PPE: Wear the appropriate personal protective equipment as listed in the table above.
-
Containment: For solid spills, carefully sweep the material to avoid dust formation.[2] For liquid spills, use an inert absorbent material such as vermiculite or sand.[4]
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.[4]
3. Final Disposal:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Some sources suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-5-nitrothiophene
Essential Safety and Handling Guide for 2-Bromo-5-nitrothiophene
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS No. 13195-50-1). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Identifier and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13195-50-1 |
| Molecular Formula | C₄H₂BrNO₂S |
| Molecular Weight | 208.03 g/mol |
| Appearance | Yellow solid[1] |
| Melting Point | 44-48 °C |
Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye damage.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for degradation or punctures before use. | To prevent skin contact and absorption.[3][5][6] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[3][4][5] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary. | To prevent inhalation of dust or vapors.[3][4][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[3][5]
-
Carefully weigh the desired amount of this compound in a tared container within the fume hood.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container tightly closed when not in use.[3]
3. After Handling:
-
Do not eat, drink, or smoke in the laboratory area.[5]
-
Decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination and wash any reusable PPE.
Emergency Procedures: In Case of Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] If skin irritation occurs, get medical advice/attention.[3]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Get medical attention if you feel unwell.[3][4]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any solid waste containing this compound in a designated, labeled, and sealed container for hazardous solid waste. This includes contaminated gloves, absorbent pads, and weighing papers.
-
Liquid Waste: If the compound is in solution, collect it in a designated, labeled, and sealed container for halogenated organic waste.
Disposal Procedure:
-
Dispose of all waste materials through an approved waste disposal plant.[1][3]
-
Do not dispose of the chemical down the drain or into the environment.[3][7]
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
Safe Handling Workflow
A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
